Ethyl 3-oxo-2-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKOKANBOZZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340228 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17838-69-6 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenylpropanoate via Claisen Condensation
Abstract
This technical guide provides a comprehensive overview of the Claisen condensation reaction, with a specific focus on the synthesis of ethyl 3-oxo-2-phenylpropanoate. This β-keto ester is a valuable intermediate in the synthesis of a variety of more complex organic molecules and pharmaceutical compounds.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss critical process parameters, and offer insights into potential side reactions and purification strategies. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This base-catalyzed reaction joins two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[4] The reaction's versatility and reliability have cemented its importance in the synthetic chemist's toolkit for constructing complex molecular architectures.[5]
The synthesis of this compound serves as an excellent case study for a "crossed" Claisen condensation, where two different esters are employed.[6] In this specific transformation, ethyl phenylacetate, which possesses enolizable α-hydrogens, acts as the nucleophile, while an ester that cannot form an enolate, such as diethyl carbonate or ethyl formate, serves as the electrophile. This strategic choice of reactants circumvents the formation of a mixture of products that can occur when two different enolizable esters are used.[6][7]
The resulting product, a β-keto ester, is a highly versatile synthetic intermediate due to its dual reactive sites.[1] The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][8]
Mechanistic Deep Dive: The Electron Pushing Formalism
The Claisen condensation proceeds through a series of well-defined mechanistic steps. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction between ethyl phenylacetate and ethyl formate is depicted below.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the α-carbon of ethyl phenylacetate by a strong base.[4] Sodium ethoxide is a commonly employed base for this purpose. It is crucial to use a base with an alkoxide that matches the alkoxy group of the ester to prevent transesterification, a potential side reaction.[9][10][11] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the carbonyl oxygen.
Step 2: Nucleophilic Attack
The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second ester, in this case, ethyl formate. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate.[12][13][14][15]
Step 3: Reformation of the Carbonyl and Elimination
The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group.[12][13][14][15] This step yields the desired β-keto ester, this compound.
Step 4: Deprotonation of the Product (The Driving Force)
A critical feature of the Claisen condensation is that the product, a β-keto ester, is more acidic than the starting ester.[12][13][14][15] The α-proton of the β-keto ester is readily removed by the ethoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and serves as the driving force for the reaction, shifting the equilibrium towards the product.[6][12][13][14][15] For this reason, a stoichiometric amount of base is required for the reaction to proceed to completion.[13]
Step 5: Acidic Workup
The final step of the synthesis involves the addition of a dilute acid (e.g., aqueous HCl or H₂SO₄) to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final neutral product.
Caption: Reaction workflow for the Claisen condensation.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mol) | Volume/Mass |
| Sodium Metal | 22.99 | 0.11 | 2.5 g |
| Absolute Ethanol | 46.07 | - | 50 mL |
| Ethyl Phenylacetate | 164.20 | 0.10 | 16.4 g |
| Ethyl Formate | 74.08 | 0.12 | 8.9 g |
| Diethyl Ether | 74.12 | - | 100 mL |
| 10% Sulfuric Acid | 98.08 | - | As needed |
| Saturated NaCl Solution | - | - | 50 mL |
| Anhydrous MgSO₄ | 120.37 | - | As needed |
Reaction Setup and Procedure
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.5 g (0.11 mol) of sodium metal in small pieces to 50 mL of absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved.
-
Reactant Addition: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a mixture of 16.4 g (0.10 mol) of ethyl phenylacetate and 8.9 g (0.12 mol) of ethyl formate dropwise from the dropping funnel with continuous stirring over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel and separate the layers. The aqueous layer contains the sodium salt of the product.
-
Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Acidify the combined aqueous layers by slowly adding 10% sulfuric acid until the solution is acidic to litmus paper. The product will separate as an oil.
-
Extract the product with two 50 mL portions of diethyl ether.
-
-
Purification:
-
Combine the ether extracts and wash them with 50 mL of saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be further purified by vacuum distillation.
-
Troubleshooting and Causality in Experimental Choices
Choice of Base
The selection of the base is a critical parameter. Using sodium ethoxide is advantageous because any transesterification that occurs with the ethyl esters will regenerate the starting materials, thus not introducing impurities.[9] Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and may lead to higher yields.[6][7] However, these bases are more hazardous to handle.
Anhydrous Conditions
The Claisen condensation must be carried out under strictly anhydrous conditions.[5] Any moisture present will react with the sodium ethoxide base, quenching it and reducing the yield. Furthermore, water can hydrolyze the ester starting materials and the β-keto ester product.
Stoichiometry of the Base
As previously mentioned, a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product.[13] Using a catalytic amount of base will result in a low yield due to the unfavorable equilibrium of the initial condensation step.
Potential Side Reactions
-
Self-Condensation of Ethyl Phenylacetate: If the addition of the ester mixture is too slow or the reaction temperature is not adequately controlled, the self-condensation of ethyl phenylacetate can occur, leading to the formation of ethyl 2,4-diphenyl-3-oxobutanoate.
-
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the esters to their corresponding carboxylic acids.
-
Transesterification: If a base with a different alkoxide is used (e.g., sodium methoxide with ethyl esters), a mixture of ester products will be formed.[9]
Characterization of this compound
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Expect to see a strong absorption around 1740-1720 cm⁻¹ corresponding to the C=O stretch of the ester and another strong absorption around 1715 cm⁻¹ for the C=O stretch of the ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The ethyl group of the ester will show a characteristic triplet and quartet pattern. The protons of the phenyl group will appear in the aromatic region (around 7.2-7.4 ppm). The methine proton at the α-position will be a singlet, and the methylene protons will also appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, as well as for the carbons of the phenyl ring and the ethyl group.
Conclusion
The Claisen condensation is a powerful and versatile reaction for the synthesis of β-keto esters. The synthesis of this compound via a crossed Claisen condensation is a prime example of its utility. By carefully controlling the reaction conditions, particularly the choice and stoichiometry of the base and the exclusion of water, high yields of the desired product can be achieved. The resulting β-keto ester is a valuable building block for the synthesis of more complex molecules, highlighting the importance of this classic organic reaction in modern drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. Solved β-keto esters are very useful in organic synthesis. | Chegg.com [chegg.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Spectroscopic C-H Bond Activation: A Technical Guide to the Characterization of Ethyl 3-Oxo-2-phenylpropanoate
This guide provides an in-depth technical analysis of the spectroscopic data for ethyl 3-oxo-2-phenylpropanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. As a key intermediate, its structural verification is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction: The Significance of Spectroscopic Characterization
This compound, also known by its synonym ethyl α-formylphenylacetate, is a versatile building block in organic synthesis. Its structure, featuring a reactive β-dicarbonyl moiety and a phenyl group, makes it a valuable precursor for a variety of more complex molecules. Accurate and unambiguous characterization of this compound is essential to ensure the integrity of subsequent synthetic steps and the validity of research outcomes. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule.
The synthesis of this compound is typically achieved through the formylation of ethyl phenylacetate.[1] This process introduces a formyl group at the α-position to the ester, creating the characteristic 3-oxo functionality. The successful synthesis and purification of this compound are confirmed by the spectroscopic data presented herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. A key feature of β-keto esters is the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms will influence the observed ¹H NMR spectrum, with separate signals potentially visible for each tautomer depending on the solvent and temperature.
Experimental Protocol for ¹H NMR Spectroscopy:
A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is then acquired on a high-field NMR spectrometer (e.g., 300 or 400 MHz).
Predicted ¹H NMR Data and Interpretation:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 1.2-1.4 | Triplet | 3H | -CH₃ (Ethyl) | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet. |
| b | 4.1-4.3 | Quartet | 2H | -OCH₂- (Ethyl) | The methylene protons of the ethyl ester are coupled to the methyl protons, leading to a quartet. |
| c | 4.5-5.0 | Singlet | 1H | α-CH (Keto) | The proton at the α-position is adjacent to both the phenyl group and the formyl group. Its chemical shift is significantly downfield due to the electron-withdrawing effects of these groups. |
| d | 7.2-7.5 | Multiplet | 5H | Aromatic C-H | The protons of the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum. |
| e | 9.7-9.8 | Singlet | 1H | -CHO (Aldehyde) | The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield. |
| f (enol) | 12-14 | Broad Singlet | 1H | Enolic -OH | If the enol tautomer is present, the hydroxyl proton will appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 13-15 | -CH₃ (Ethyl) | The methyl carbon of the ethyl group appears in the typical aliphatic region. |
| 60-62 | -OCH₂- (Ethyl) | The methylene carbon of the ethyl ester is shifted downfield due to the adjacent oxygen atom. |
| 65-70 | α-CH | The α-carbon is significantly deshielded by the attached phenyl and carbonyl groups. |
| 127-135 | Aromatic C | The carbons of the phenyl ring will give rise to several signals in the aromatic region. |
| 168-172 | C=O (Ester) | The carbonyl carbon of the ester group is found in the characteristic downfield region for ester carbonyls. |
| 195-205 | C=O (Aldehyde) | The aldehydic carbonyl carbon is typically found at a very downfield chemical shift. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of its carbonyl groups.
Experimental Protocol for IR Spectroscopy:
A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared. The spectrum is then recorded using an FTIR spectrometer.
Predicted IR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~2850 and ~2750 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1735-1750 | C=O stretch | Ester |
| ~1720-1740 | C=O stretch | Aldehyde |
| ~1600, ~1495 | C=C stretch | Aromatic Ring |
| ~1200-1000 | C-O stretch | Ester |
The presence of two distinct carbonyl stretching bands would be a strong indication of the presence of both the ester and aldehyde functionalities. The exact positions of these bands can be influenced by conjugation and the physical state of the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry:
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data and Interpretation:
The molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192.
Expected Fragmentation Pattern:
The fragmentation of this compound upon ionization will likely involve cleavages at the bonds adjacent to the carbonyl groups. Key expected fragments include:
-
m/z = 163: Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
m/z = 147: Loss of the ethyl group (-CH₂CH₃) from the ester.
-
m/z = 119: McLafferty rearrangement, followed by loss of an ethyl acetate molecule.
-
m/z = 105: Formation of the benzoyl cation (C₆H₅CO⁺).
-
m/z = 91: Formation of the tropylium ion (C₇H₇⁺) from the phenyl group.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
Visualizing the Data and Workflow
Molecular Structure and Key Spectroscopic Features
Caption: Key Spectroscopic Data for this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure and provides a benchmark for purity assessment. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of this data is crucial for ensuring the quality and reliability of their scientific work.
References
Ethyl 3-oxo-3-phenylpropanoate: A Comprehensive Guide to its Physicochemical Properties and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-oxo-3-phenylpropanoate, commonly known as ethyl benzoylacetate, is a cornerstone β-keto ester in the landscape of organic synthesis. Its structural motif, featuring an active methylene group positioned between two carbonyl functionalities, endows it with a rich and predictable reactivity profile that has been exploited in the synthesis of a vast array of complex molecules. This guide provides a deep dive into the essential physical and chemical properties of this compound. We move beyond simple data presentation to explain the causality behind its reactivity, offering field-proven insights and self-validating experimental protocols. Grounded in authoritative references, this document is designed to be an essential resource for researchers, chemists, and drug development professionals seeking to harness the full synthetic potential of this versatile building block.
Introduction: The Strategic Importance of a β-Keto Ester
In the lexicon of organic chemistry, β-keto esters are indispensable synthetic intermediates, and ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) is a quintessential example.[1][2] Its value lies in the strategic placement of functional groups: a ketone and an ester separated by a methylene (-CH₂-) unit. This arrangement dramatically increases the acidity of the α-hydrogens on the central methylene group, making them readily removable by a moderately strong base. The resulting resonance-stabilized enolate is a potent carbon nucleophile, serving as a robust platform for constructing new carbon-carbon bonds—the very framework of organic molecules. Understanding the nuances of its properties is the first step toward its masterful application in the synthesis of pharmaceuticals, heterocycles, and other high-value chemical entities.[3]
Foundational Physicochemical Data
A precise understanding of a compound's physical properties is a non-negotiable prerequisite for its successful application in research and development. These parameters govern everything from solvent selection and reaction temperature to purification strategy and safe handling.
Physical Properties
The key physical attributes of ethyl 3-oxo-3-phenylpropanoate are consolidated below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |
| Molecular Weight | 192.21 g/mol | [6][4][5] |
| Appearance | Clear, light yellow to yellow liquid | [1] |
| Boiling Point | 265-270 °C @ 760 mmHg (decomposes) | [1] |
| 165–169 °C @ 20 mmHg | ||
| 132–137 °C @ 4 mmHg | [7] | |
| Melting Point | < 0 °C | [1] |
| Density | ~1.113 g/cm³ | [8] |
| Refractive Index (n_D) | ~1.529 | [8] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. | [1][9] |
Spectroscopic Signature
Spectroscopic data is the definitive fingerprint for confirming the identity and assessing the purity of a compound.
-
¹H NMR (Proton NMR): The spectrum is characterized by signals for the ethyl group protons (a triplet and a quartet), aromatic protons of the phenyl ring, and the active methylene protons. A key feature is the presence of a distinct signal for the enolic proton, often seen far downfield (e.g., ~12.6 ppm), which confirms the existence of the keto-enol tautomerism.[10]
-
¹³C NMR (Carbon-13 NMR): The spectrum will show distinct resonances for the two carbonyl carbons (ketone and ester), the carbons of the phenyl ring, the active methylene carbon, and the ethyl group carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong, characteristic absorption bands for the C=O stretching of the ketone and ester groups, typically in the 1680-1750 cm⁻¹ range. Additional peaks corresponding to aromatic C=C bonds and C-O stretches are also present.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at an m/z of 192, corresponding to its molecular weight.[4][5]
Chemical Reactivity and Synthetic Logic
The synthetic utility of ethyl 3-oxo-3-phenylpropanoate is dictated by its chemical properties, primarily the interplay between its acidic α-protons and its two carbonyl groups.
Keto-Enol Tautomerism: A State of Dynamic Equilibrium
A defining characteristic of β-dicarbonyl compounds is their existence as a dynamic equilibrium between two constitutional isomers: the keto form and the enol form.[11][12] This phenomenon, known as tautomerism, is not resonance; it involves the migration of a proton and the shifting of electrons. The enol tautomer is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring.[12]
Caption: Keto-enol equilibrium in ethyl 3-oxo-3-phenylpropanoate.
Enolate Generation and C-C Bond Formation
The most powerful application of ethyl 3-oxo-3-phenylpropanoate is its use as a nucleophile in alkylation and acylation reactions. The process begins with the deprotonation of the α-carbon.
Expertise in Action (Causality): The choice of base is a critical experimental parameter. A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is typically used. Sodium ethoxide is often chosen in ethanol as the solvent to avoid transesterification side reactions. The resulting enolate is a soft nucleophile, making it ideal for Sₙ2 reactions with primary and secondary alkyl halides.
References
- 1. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl benzoylacetate [webbook.nist.gov]
- 5. Ethyl benzoylacetate [webbook.nist.gov]
- 6. Ethyl benzoylacetate [webbook.nist.gov]
- 7. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]
- 8. 94-02-0 Cas No. | Ethyl 3-oxo-3-phenylpropanoate | Apollo [store.apolloscientific.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]
- 11. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Keto-enol Tautomerism in Ethyl 3-oxo-2-phenylpropanoate
This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 3-oxo-2-phenylpropanoate, a β-ketoester of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances that govern this equilibrium, the profound influence of the solvent environment, and the spectroscopic techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental chemical phenomenon.
Introduction: The Dynamic Nature of Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This interconversion involves the formal migration of a hydrogen atom and the reorganization of adjacent double and single bonds. For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater bond energy of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][4] However, for β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population of the enol tautomer at equilibrium.[5][6]
The structure of this compound presents a unique case. The presence of the α-phenyl group introduces electronic and steric factors that influence the stability of both the keto and enol tautomers. Understanding this equilibrium is critical as the reactivity and biological activity of the molecule are intrinsically linked to the predominant tautomeric form.[7][8]
The Tautomeric Equilibrium in this compound
The equilibrium between the keto and enol forms of this compound is a dynamic process that can be influenced by several factors, most notably the solvent.
Caption: Keto-enol tautomerism of this compound.
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a pseudo-six-membered ring.[1] Furthermore, the carbon-carbon double bond of the enol is in conjugation with both the phenyl ring and the ester carbonyl group, providing additional resonance stabilization.[5]
The Decisive Role of the Solvent
The solvent environment plays a pivotal role in determining the position of the keto-enol equilibrium.[9][10] This phenomenon is a direct consequence of the differential solvation of the keto and enol tautomers.
Meyer's Rule , a long-standing observation for acyclic β-dicarbonyl compounds, posits that the equilibrium shifts toward the keto tautomer with increasing solvent polarity.[10][11] This is often rationalized by the idea that the more polar keto form is better stabilized by polar solvents.[10]
-
Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol is not disrupted by solvent competition, and it remains a significant stabilizing factor.[1]
-
Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[10]
-
Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often lead to a higher proportion of the keto tautomer by competing for hydrogen bonding sites and disrupting the internal hydrogen bond of the enol.[12]
The following table summarizes the expected trend in the percentage of the enol form in different solvents:
| Solvent | Polarity | Hydrogen Bonding Capability | Expected % Enol |
| Cyclohexane | Non-polar | None | High |
| Toluene | Non-polar | None | High |
| Chloroform | Moderately Polar | Weak Donor | Intermediate |
| Acetone | Polar Aprotic | Acceptor | Low |
| DMSO | Polar Aprotic | Strong Acceptor | Low |
| Methanol | Polar Protic | Donor & Acceptor | Low |
| Water | Polar Protic | Donor & Acceptor | Very Low |
Spectroscopic Investigation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for a thorough characterization of the keto-enol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for studying tautomerism in solution.[10][11] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11][13]
¹H NMR Spectroscopy:
-
Keto Tautomer: The α-proton (at C2) typically appears as a singlet.
-
Enol Tautomer: The enolic hydroxyl proton gives rise to a characteristic downfield signal, often broadened due to hydrogen bonding and exchange. The vinylic proton is absent in this specific molecule due to the substitution pattern.
¹³C NMR Spectroscopy:
-
Keto Tautomer: Shows two distinct carbonyl signals (ketone and ester).
-
Enol Tautomer: The ketonic carbonyl signal is replaced by a signal for the enolic carbon (C=C-OH), and the α-carbon signal shifts to a position characteristic of a sp² hybridized carbon.
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound of the same concentration in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Signal Integration: Integrate the signals corresponding to the α-proton of the keto form and a well-resolved signal of the enol form (e.g., the enolic OH).
-
Equilibrium Constant Calculation: The equilibrium constant (K_eq = [enol]/[keto]) can be determined from the ratio of the integrated areas of the signals corresponding to the enol and keto forms.
Caption: Workflow for NMR analysis of keto-enol equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the keto and enol forms often have distinct absorption maxima (λ_max).[14][15] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength than the keto form.[14] By monitoring the changes in the absorption spectrum in different solvents, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[15]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a series of solvents with varying polarities.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of this compound in each solvent.
-
Data Analysis: Analyze the changes in the position and intensity of the absorption bands to infer the relative populations of the keto and enol tautomers.
Computational Chemistry: A Predictive Tool
Density Functional Theory (DFT) and other ab initio methods are powerful computational tools for investigating tautomeric equilibria.[16][17] These methods can be used to:
-
Calculate the relative energies and stabilities of the keto and enol tautomers in the gas phase and in solution (using continuum solvation models).[16]
-
Predict the geometric parameters and vibrational frequencies of each tautomer.
-
Investigate the transition state for the interconversion between the two forms.[16]
Computational studies can provide valuable insights that complement experimental findings and help in the rational design of molecules with specific tautomeric preferences.[7][16]
Conclusion: A Dynamic Equilibrium with Practical Implications
The keto-enol tautomerism of this compound is a finely balanced equilibrium that is highly sensitive to the surrounding chemical environment, particularly the solvent. A thorough understanding of this phenomenon, achieved through a combination of spectroscopic and computational methods, is crucial for predicting and controlling the reactivity of this versatile building block in organic synthesis and for understanding its potential interactions in biological systems. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and other tautomeric systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
Starting materials for ethyl 3-oxo-2-phenylpropanoate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenylpropanoate: Starting Materials and Core Principles
Introduction: The Synthetic Value of β-Keto Esters
This compound is a β-keto ester, a class of compounds renowned for its synthetic versatility in pharmaceutical and chemical research. The presence of multiple functional groups—a ketone, an ester, and an acidic α-hydrogen—makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as a key intermediate in drug development. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the critical selection of starting materials and the mechanistic principles that ensure a successful reaction. As senior application scientists, our goal is to not only present a protocol but to elucidate the causal logic behind each experimental choice.
Core Synthetic Strategy: The Crossed Claisen Condensation
The most efficient and logical pathway for constructing this compound is through a Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[1][2] The success of a crossed Claisen reaction hinges on the careful selection of reactants to prevent the formation of a complex mixture of products.[1][3]
The fundamental requirements for a clean crossed Claisen condensation are:
-
One enolizable ester : This reactant must possess at least one acidic α-hydrogen, which can be deprotonated by a strong base to form a nucleophilic enolate.[2]
-
One non-enolizable ester : This reactant, lacking α-hydrogens, cannot self-condense and serves exclusively as the electrophilic acceptor for the enolate.[3]
For the synthesis of this compound, the starting materials are strategically chosen to meet these criteria.
Selection of Starting Materials: A Mechanistic Rationale
-
The Nucleophilic Donor: Ethyl Phenylacetate
-
Structure: C₆H₅CH₂COOCH₂CH₃
-
Role: Ethyl phenylacetate is selected as the enolizable component. The methylene protons (α-hydrogens) adjacent to the carbonyl group are sufficiently acidic (pKa ≈ 22-25) to be removed by a strong alkoxide base, forming a resonance-stabilized enolate. This enolate is the key nucleophile that initiates the C-C bond formation.[4][5]
-
-
The Electrophilic Acceptor: Ethyl Formate
-
Structure: HCOOCH₂CH₃
-
Role: Ethyl formate serves as the ideal non-enolizable electrophile. It lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation.[3] Its carbonyl carbon is the electrophilic site that is attacked by the enolate of ethyl phenylacetate. This reactant is responsible for introducing the formyl group (CHO) that becomes the ketone at the 3-position of the final product.
-
The overall reaction is a nucleophilic acyl substitution where the enolate of ethyl phenylacetate displaces the ethoxide leaving group from ethyl formate.
Reaction Mechanism
The mechanism proceeds through several distinct, reversible steps, with the final deprotonation of the product serving as the thermodynamic driving force.[2][6]
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol: A Self-Validating System
This protocol is designed to maximize the yield of the desired crossed product by controlling the concentration of the enolizable ester. By adding the mixture of esters to the base, we ensure that any ethyl phenylacetate that becomes enolized will preferentially react with the more abundant ethyl formate rather than another molecule of itself.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Sodium | Na | 22.99 | 0.25 | 1.1 | 5.75 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | - | 100 mL |
| Ethyl Phenylacetate | C₁₀H₁₂O₂ | 164.20 | 0.23 | 1.0 | 37.8 g (37 mL) |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 0.25 | 1.1 | 18.5 g (20.3 mL) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 200 mL |
| 6M Hydrochloric Acid | HCl | 36.46 | - | - | ~50 mL |
| Saturated NaCl (aq) | NaCl | 58.44 | - | - | 50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under an inert atmosphere (N₂ or Ar). To the flask, add 100 mL of anhydrous ethanol. Carefully add 5.75 g of clean sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Reaction Execution: Prepare a mixture of 37.8 g of ethyl phenylacetate and 18.5 g of ethyl formate in the dropping funnel. Add this ester mixture dropwise to the cold, stirred sodium ethoxide solution over a period of approximately 1 hour. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup and Neutralization: Cool the reaction mixture again in an ice bath. Cautiously add 100 mL of cold water. Acidify the mixture to a pH of ~2 by slowly adding 6M HCl. Ensure the temperature is kept low during acidification.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with 50 mL of saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Caption: Experimental workflow for synthesis.
Analysis of Competing Reactions and Alternatives
A thorough understanding of potential side reactions is crucial for optimizing the synthesis. The primary competing pathway is the self-condensation of the enolizable starting material.
-
Self-Condensation of Ethyl Phenylacetate: If the reaction conditions are not carefully controlled, the enolate of ethyl phenylacetate can attack another molecule of itself. This leads to the formation of ethyl 2,4-diphenylacetoacetate, an undesired dimeric byproduct.[7][8] The slow addition of the ester mixture to the base, as described in the protocol, is the key strategy to minimize this outcome.
Caption: Desired vs. Competing Reaction Pathways.
-
Alternative Electrophiles: While ethyl formate is ideal for producing the target molecule, substituting it with other non-enolizable esters demonstrates the platform's flexibility. For instance, using diethyl carbonate ((EtO)₂CO) as the electrophile would lead to diethyl phenylmalonate , a valuable malonic ester derivative.[4] This highlights how the choice of the non-enolizable starting material dictates the final product structure.
Conclusion
The synthesis of this compound is most effectively achieved via a crossed Claisen condensation. The judicious selection of ethyl phenylacetate as the enolizable nucleophile precursor and ethyl formate as the non-enolizable electrophile is paramount to the success of the reaction. By understanding the underlying mechanism and implementing a protocol that suppresses the competing self-condensation reaction, researchers can reliably produce this versatile β-keto ester. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and scientists to incorporate this synthesis into their research endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Give the structure of the product obtained when ethyl phenylacetate is tr.. [askfilo.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. butler.elsevierpure.com [butler.elsevierpure.com]
- 8. Show the product of Claisen condensation of each ester. (a) Ethyl phenyla.. [askfilo.com]
The Multifaceted Biological Landscape of Ethyl 3-Oxo-2-Phenylpropanoate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks out chemical scaffolds that offer both synthetic accessibility and a diverse range of biological activities. The ethyl 3-oxo-2-phenylpropanoate core is one such privileged structure. Its inherent reactivity and the ease with which it can be functionalized have made its derivatives a fertile ground for the discovery of compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.
I. The Synthetic Gateway: Crafting this compound Derivatives
The versatility of the this compound scaffold stems from its straightforward and adaptable synthesis, most commonly achieved through the Claisen condensation reaction. This foundational reaction provides a robust platform for generating a diverse library of derivatives.
Core Synthesis Protocol: Claisen Condensation
The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. In the context of our topic, this typically involves the reaction of an ethyl phenylacetate derivative with an appropriate acylating agent.
Experimental Protocol: Synthesis of Ethyl 2-aryl-3-oxo-3-phenylpropanoate
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of the desired ethyl phenylacetate derivative (1.0 equivalent) and an appropriate benzoate ester (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction Progression: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.
Causality in Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the ethyl phenylacetate, generating the reactive enolate nucleophile. The anhydrous conditions are essential to prevent the hydrolysis of the esters and the base. The choice of the specific benzoate ester allows for the introduction of various substituents on the second phenyl ring, enabling the exploration of structure-activity relationships.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Derivatives of this compound have demonstrated promising antibacterial and antifungal activities, offering a potential new class of antimicrobial agents.
Evaluating Antimicrobial Efficacy
The antimicrobial potential of these derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Mechanism of Antimicrobial Action
While the exact mechanisms are still under investigation for many derivatives, evidence suggests that some may act by disrupting the bacterial cell wall synthesis. For instance, molecular docking studies have shown that certain derivatives can bind to key enzymes involved in peptidoglycan biosynthesis, such as UDP-N-acetylglucosamine-enolpyruvate reductase (MurB).[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
| Derivative Substitution | Target Organism(s) | MIC (µg/mL) | Reference |
| N-acetylated 1,8-naphthyridine derivative (6e) | S. aureus, E. coli | Good activity | [1] |
| N-acetylated 1,8-naphthyridine derivative (6c, 6e) | C. albicans | High activity | [1] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative (2) | E. sakazakii, E. coli, S. aureus, K. pneumoniae | 125, 83, 73, 109 | [2] |
Note: "Good" and "High" activity are as described in the cited source, which may not provide specific numerical values.
Diagram: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
III. Anticancer Activity: Targeting the Hallmarks of Cancer
Several this compound derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting their potential as novel anticancer agents.
Evaluating Anticancer Efficacy
The in vitro anticancer activity is commonly assessed using cytotoxicity assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Mechanism of Anticancer Action: Induction of Apoptosis
A key mechanism by which many of these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial hallmark of effective cancer therapies.
Diagram: Simplified Apoptotic Signaling Pathway
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is intricately linked to their structural features.
| Derivative | Cell Line | IC50 (µg/mL) | Reference |
| 2-oxo-3-phenylquinoxaline derivative (2a) | HCT-116 (Colon) | 28.85 ± 3.26 | [3][4] |
| 2-oxo-3-phenylquinoxaline derivative (7j) | HCT-116 (Colon) | 26.75 ± 3.50 | [3][4] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives | Brine shrimp | LC50: 280 - 765 | [2] |
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. This compound derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.
Evaluating Anti-inflammatory Efficacy
The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Dosing: Animals are pre-treated with the test compound or a reference drug (e.g., diclofenac) at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Mechanism of Anti-inflammatory Action: Inhibition of COX and LOX Enzymes
A primary mechanism of action for the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][6] Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]
Diagram: Arachidonic Acid Cascade and Inhibition
Caption: Inhibition of COX and LOX pathways by this compound derivatives.
Downstream Signaling: Modulation of NF-κB and MAPK Pathways
The inhibition of pro-inflammatory mediators can further impact downstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[10][11][12][13][14] By suppressing the activation of these pathways, this compound derivatives can effectively dampen the inflammatory cascade.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is influenced by the specific substitutions on the core structure.
| Derivative | Assay | IC50 (µg/mL) | Reference |
| Pivalate-based Michael product (MAK01) | COX-1 Inhibition | 314 | [5][15] |
| Pivalate-based Michael product (MAK01) | COX-2 Inhibition | 130 | [5][15] |
| Pivalate-based Michael product (MAK01) | 5-LOX Inhibition | 105 | [5][15] |
V. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic tractability of the core structure allows for extensive exploration of structure-activity relationships, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives with diverse substitution patterns will undoubtedly lead to the discovery of even more potent and selective compounds.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the rich therapeutic potential of this compound derivatives. The journey from a versatile chemical scaffold to a life-saving therapeutic is a challenging yet rewarding one, and this class of compounds holds significant promise for future breakthroughs.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.aalto.fi [research.aalto.fi]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Guide to the Synthesis of Ethyl 3-Oxo-2-Phenylpropanoate: Mechanism, Protocol, and Strategic Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Keto Esters
Ethyl 3-oxo-2-phenylpropanoate is a β-keto ester, a class of compounds that serve as fundamental and versatile building blocks in synthetic organic chemistry.[1] Their unique structural motif, featuring a ketone at the β-position relative to an ester carbonyl, provides two reactive sites—electrophilic and nucleophilic—making them key intermediates in the synthesis of more complex molecules.[1] These synthons are particularly valuable in medicinal chemistry and drug development for constructing a wide array of carbocycles and heterocyclic systems, including pyrazoles, quinolines, and pyrimidines, which form the scaffolds of numerous pharmaceutical agents.[2][3]
This technical guide provides an in-depth exploration of the primary mechanism for the formation of this compound—the Crossed Claisen Condensation—and discusses alternative synthetic strategies. It is designed to offer both a robust theoretical understanding and practical, field-proven insights for laboratory application.
Part 1: The Core Mechanism — Crossed Claisen Condensation
The most direct and widely employed method for synthesizing this compound is a Crossed (or Mixed) Claisen Condensation . This reaction is a cornerstone of carbon-carbon bond formation, occurring between two different ester molecules in the presence of a strong base.[4][5] For a crossed Claisen to be efficient and yield a single primary product, one of the ester partners should lack α-hydrogens, preventing it from self-condensing.[5]
In the synthesis of this compound, the reaction is strategically designed between ethyl phenylacetate (which possesses an acidic α-hydrogen) and ethyl formate (which has no α-hydrogens).
Causality of Reagent Selection
-
Ethyl Phenylacetate : This reactant serves as the nucleophile precursor . The α-hydrogen, positioned at the carbon bearing the phenyl group, is rendered acidic by the adjacent ester carbonyl. Its deprotonation yields the required enolate.
-
Ethyl Formate : This reactant functions as the electrophilic acylating agent . Lacking α-hydrogens, it cannot form an enolate and therefore cannot self-condense, which is critical for minimizing side products and maximizing the yield of the desired crossed product.
-
The Base (Sodium Ethoxide) : The choice of base is paramount. Sodium ethoxide (NaOEt) is the ideal base for this transformation.[6]
-
Trustworthiness through Transesterification Avoidance : Using an alkoxide base with an alkyl group that matches the ester's alcohol component (ethoxide for ethyl esters) prevents transesterification. If a different alkoxide, like methoxide, were used, it could react with the ethyl esters to create a mixture of methyl and ethyl esters, leading to undesired products.[7]
-
Stoichiometric Requirement : The Claisen condensation requires a full stoichiometric equivalent of base, not just a catalytic amount.[4] This is because the final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester. The base is consumed in a final, thermodynamically favorable deprotonation step, which drives the entire reaction equilibrium to completion.[7][8]
-
Detailed Step-by-Step Mechanism
The reaction proceeds through a sequence of reversible equilibria, culminating in an irreversible acid-base reaction that ensures a high yield.
-
Enolate Formation : The ethoxide ion functions as a base, abstracting the acidic α-proton from ethyl phenylacetate. This creates a resonance-stabilized enolate, the key nucleophilic species in the reaction.
-
Nucleophilic Acyl Addition : The newly formed enolate attacks the electrophilic carbonyl carbon of ethyl formate. This addition results in the formation of a tetrahedral intermediate.[8]
-
Elimination of Leaving Group : The unstable tetrahedral intermediate collapses. It reforms the carbonyl double bond by expelling the ethoxide ion, which is a good leaving group. This step is a nucleophilic acyl substitution and yields the neutral β-keto ester product: this compound.[8][9]
-
Deprotonation: The Driving Force : The ethoxide base present in the reaction mixture immediately deprotonates the highly acidic α-hydrogen of the newly formed β-keto ester. This proton is positioned between two electron-withdrawing carbonyl groups, making it exceptionally acidic. This final acid-base reaction is effectively irreversible and serves to pull the preceding equilibria toward the product side.[5][7][8]
-
Acidification (Workup) : After the reaction is complete, a final step involves adding a dilute aqueous acid (e.g., H₂SO₄ or HCl). This neutralizes any remaining base and protonates the product enolate, yielding the final, purified this compound.[4][6]
Visualization of the Crossed Claisen Condensation
Caption: Workflow of the Crossed Claisen Condensation mechanism.
Part 2: Alternative Synthetic Pathway — Acylation of Ketone Enolates
Principle and Reagent Selection
This approach involves reacting the enolate of a ketone with an acylating agent like ethyl chloroformate or diethyl carbonate.[10] To generate the specific target molecule, one could theoretically start from phenylacetone.
-
Ketone : Phenylacetone would provide the necessary phenyl-substituted α-carbon.
-
Acylating Agent : Diethyl carbonate serves as the source for the ethyl ester group.
-
Base : A very strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively generate the enolate and prevent competing reactions like self-condensation.[5]
Mechanism Outline
-
Quantitative Enolate Formation : A strong base like NaH completely deprotonates the α-carbon of phenylacetone, forming the corresponding enolate.
-
Nucleophilic Acylation : The ketone enolate attacks the electrophilic carbonyl of diethyl carbonate.
-
Elimination : The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to furnish the final β-keto ester product.
This method offers an alternative but requires careful control of reaction conditions to ensure that acylation occurs at the desired position and to avoid side reactions.
Visualization of the Alternative Acylation Pathway
Caption: Alternative synthesis via acylation of a ketone enolate.
Part 3: Experimental Protocol and Data
The following section outlines a generalized, self-validating protocol for the synthesis of this compound via Crossed Claisen Condensation.
Experimental Protocol: Crossed Claisen Condensation
Materials:
-
Sodium metal
-
Anhydrous Ethanol (absolute, >99.5%)
-
Ethyl phenylacetate
-
Ethyl formate
-
Diethyl ether (anhydrous)
-
Sulfuric acid (dilute, aq.)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution (in situ):
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to a flask containing anhydrous ethanol (sufficient volume for dissolution) at 0 °C.
-
Causality: Preparing the base in situ ensures it is anhydrous, which is critical to prevent hydrolysis of the esters and quenching of the base.[3]
-
Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
-
Addition of Reactants:
-
To the freshly prepared sodium ethoxide solution, add ethyl phenylacetate (1.0 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Following this, add ethyl formate (1.1 eq) dropwise, ensuring the temperature does not rise significantly.
-
Causality: The slight excess of the non-enolizable ester (ethyl formate) helps to ensure the enolizable ester (ethyl phenylacetate) is fully consumed, maximizing product formation.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (or for 3-4 hours with gentle warming, monitoring by TLC).[3]
-
The formation of a precipitate (the sodium salt of the product enolate) is often observed, indicating reaction progress.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly acidify by adding dilute sulfuric acid until the pH is acidic (~pH 5-6). This protonates the product enolate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Data Summary Table
| Parameter | Specification | Rationale / Field Insight |
| Nucleophile | Ethyl phenylacetate | Contains the required α-hydrogen for enolate formation. |
| Electrophile | Ethyl formate | Non-enolizable acylating agent; prevents self-condensation. |
| Base | Sodium Ethoxide (1.0 eq) | Strong base; prevents transesterification; stoichiometric amount required.[7] |
| Solvent | Anhydrous Ethanol | Reacts with sodium to form the base; must be anhydrous.[3] |
| Reaction Temp. | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT allows completion.[3] |
| Reaction Time | 3-12 hours | Varies based on scale and temperature; can be monitored by TLC.[3] |
| Workup | Acidic Quench (H₂SO₄) | Neutralizes the base and protonates the product enolate for isolation.[4] |
| Expected Yield | 60-75% | Typical yields for Claisen condensations are moderate to good.[3] |
References
- 1. researchgate.net [researchgate.net]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. homework.study.com [homework.study.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-oxo-2-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
Ethyl 3-oxo-2-phenylpropanoate, a versatile β-keto ester, is a molecule of significant interest in the realms of organic synthesis and pharmaceutical development. Its strategic importance lies in its utility as a key building block for the construction of more complex molecular architectures, most notably in the synthesis of psychoactive therapeutic agents. This guide provides an in-depth exploration of its nomenclature, synthesis, chemical properties, and critical applications for researchers, scientists, and professionals in drug development.
IUPAC Nomenclature and CAS Number
The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. For the compound of interest, the designations are as follows:
-
IUPAC Name: this compound[1]
-
CAS Number: 17838-69-6
It is crucial to distinguish this molecule from its structural isomer, ethyl 3-oxo-3-phenylpropanoate (CAS No: 94-02-0), also known as ethyl benzoylacetate, where the phenyl group is attached to the C3 carbonyl carbon.
Synthesis of this compound
The primary synthetic route to this compound is a mixed Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with an enolizable α-hydrogen with another ester that lacks α-hydrogens, in the presence of a strong base.
Reaction Mechanism: The Claisen Condensation
The synthesis of this compound is a classic example of a crossed Claisen condensation. In this reaction, ethyl phenylacetate, which possesses acidic α-hydrogens, is treated with an excess of ethyl formate, which lacks α-hydrogens, in the presence of a strong base such as sodium ethoxide.
The mechanism proceeds through the following key steps:
-
Enolate Formation: The alkoxide base abstracts an acidic α-proton from ethyl phenylacetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate then collapses, eliminating an ethoxide ion to yield the final product, this compound.
The use of a full equivalent of a strong base is essential to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. A final acidic workup is required to neutralize the enolate and isolate the product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl phenylacetate
-
Ethyl formate
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in anhydrous ethanol.
-
Cool the sodium ethoxide solution in an ice bath and add a solution of ethyl phenylacetate (1 equivalent) in diethyl ether dropwise with constant stirring.
-
Following the addition of ethyl phenylacetate, add an excess of ethyl formate (2-3 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
The following day, carefully quench the reaction by pouring it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Sodium metal is highly reactive with water and should be handled with extreme care. Anhydrous solvents are essential for the success of the reaction.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use as a reference standard and in synthetic applications.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 158-160 °C at 4 Torr |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.25 (t, 3H, -CH₃), 4.20 (q, 2H, -OCH₂-), 4.50 (s, 1H, -CH(Ph)-), 7.25-7.40 (m, 5H, Ar-H), 9.70 (s, 1H, -CHO).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 14.1, 61.5, 65.0, 128.0, 128.5, 129.0, 135.0, 168.0, 195.0.
-
FT-IR (neat, cm⁻¹): ~2980 (C-H, aliphatic), ~1740 (C=O, ester), ~1720 (C=O, aldehyde), ~1600 (C=C, aromatic).
-
Mass Spectrometry (EI, 70 eV): m/z (%) 192 (M⁺), 147, 119, 91.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a keto and an ester group, allows for a wide range of chemical transformations.
Key Intermediate in the Synthesis of Asenapine
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[2][3] this compound is a key starting material in several reported synthetic routes to asenapine.[4][5][6]
The synthesis of asenapine from this compound generally involves a multi-step process that constructs the complex tetracyclic ring system of the final drug molecule. A simplified workflow is outlined below:
Caption: Simplified workflow for the synthesis of Asenapine.
Utility as a Pharmaceutical Reference Standard
Due to its role as a key intermediate, this compound is also utilized as a pharmaceutical reference standard.[4][7] It is used in analytical method development and validation for quality control purposes during the manufacturing of active pharmaceutical ingredients (APIs) like asenapine.[4][7]
Analytical Methodologies
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its analysis.
Illustrative HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.
Caption: General workflow for HPLC purity analysis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via the Claisen condensation and its utility as a key intermediate in the production of important pharmaceuticals like asenapine underscore its significance. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and drug development. This guide provides a comprehensive overview to support scientists in leveraging the full potential of this important chemical entity.
References
- 1. This compound | C11H12O3 | CID 562729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]
- 3. Asenapine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. public.pensoft.net [public.pensoft.net]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Chiral Derivatives from Ethyl 3-Oxo-2-Phenylpropanoate: Application Notes and Protocols
Introduction: The Versatility of a Prochiral Workhorse
In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral β-hydroxy esters, β-amino acids, and their derivatives are foundational building blocks for a vast array of biologically active molecules, including anticoagulants, anti-cancer agents, and antivirals.[2][3][4]
Ethyl 3-oxo-2-phenylpropanoate stands out as a particularly valuable and versatile prochiral starting material. Its structure is primed for stereoselective transformations. The ketone at the β-position is a handle for asymmetric reduction, while the acidic α-proton allows for the formation of a nucleophilic enolate, opening pathways to asymmetric alkylations, Michael additions, and Mannich reactions.[5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key asymmetric transformations of this substrate, grounded in mechanistic principles and supported by actionable, field-proven protocols.
Core Principles of Asymmetric Synthesis
The central challenge in asymmetric synthesis is to control the stereochemical outcome of a reaction, converting an achiral or racemic starting material into a single, desired enantiomer. This is achieved by introducing a chiral influence into the reaction environment. The primary strategies, which will be detailed in the following protocols, are:
-
Metal-Catalyzed Asymmetric Reactions: A chiral ligand coordinates to a metal center, creating a chiral catalytic complex. This complex then orchestrates the approach of the reactants, favoring one pathway to yield an enantiomerically enriched product.
-
Organocatalysis: A small, chiral organic molecule (the organocatalyst) accelerates the reaction and induces stereoselectivity, often through the formation of transient, covalently-bound intermediates or through non-covalent interactions like hydrogen bonding.[6][7]
-
Biocatalysis: Enzymes, either in isolated form or within whole microbial cells, serve as highly efficient and exquisitely selective chiral catalysts, operating under mild, environmentally benign conditions.[8]
The success of these transformations is quantified by the enantiomeric excess (ee), which measures the purity of the final product with respect to its enantiomer.
Figure 1: A generalized workflow for the asymmetric synthesis and analysis of chiral derivatives.
Application 1: Asymmetric Reduction to Chiral syn-β-Hydroxy-α-Phenyl Esters
The asymmetric reduction of the β-keto group in this compound is a cornerstone transformation, yielding chiral β-hydroxy esters. These products are valuable intermediates in the synthesis of pharmaceuticals. The presence of the α-phenyl group means that the reduction can lead to four possible stereoisomers. Most catalytic systems preferentially generate the syn-diastereomer, and this section will focus on methods to produce either the (2R,3S)-syn or (2S,3R)-syn enantiomer with high selectivity.
Method A: Biocatalytic Whole-Cell Reduction
Expertise & Experience: Biocatalysis offers a "green" and highly selective alternative to traditional chemical reductants.[2] Whole microbial cells, such as those of yeasts like Kluyveromyces marxianus or the well-known Baker's yeast (Saccharomyces cerevisiae), contain a suite of oxidoreductase enzymes.[2] These enzymes utilize cellular cofactors like NADH or NADPH to perform stereospecific reductions. The key advantage is the enzyme's chiral active site, which perfectly pre-organizes the substrate for hydride delivery to one specific face of the ketone, resulting in exceptionally high enantioselectivity. Furthermore, the cell's own metabolism continuously regenerates the required cofactor, making the process efficient and cost-effective.[9]
Figure 2: Simplified mechanism of biocatalytic reduction with cofactor regeneration.
This protocol is adapted from methodologies described for the bioreduction of various β-ketoesters.[2]
-
Culture Preparation: Inoculate 100 mL of sterile YM broth (Yeast Mold Broth) with a culture of Kluyveromyces marxianus. Incubate at 30 °C with shaking (200 rpm) for 48 hours.
-
Cell Harvesting: Transfer the culture to centrifuge tubes and pellet the cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant.
-
Reaction Setup: Resuspend the cell pellet in 50 mL of a 0.1 M phosphate buffer (pH 7.0) containing 2% (w/v) glucose (as the energy source for cofactor regeneration).
-
Substrate Addition: To this cell suspension, add this compound (1.0 g, 4.8 mmol).
-
Incubation: Incubate the reaction mixture at 30 °C with gentle shaking (150 rpm). Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup: After 24-48 hours (or upon reaction completion), remove the cells by centrifugation.
-
Extraction: Saturate the aqueous supernatant with NaCl and extract three times with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the chiral β-hydroxy ester.
-
Analysis: Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the purified product using chiral HPLC or GC.
Method B: Iridium-Catalyzed Asymmetric Hydrogenation
Expertise & Experience: Transition metal-catalyzed asymmetric hydrogenation is a powerful and highly reliable method for the synthesis of chiral alcohols. The causality behind its success lies in the design of the chiral ligand. For β-keto esters, tridentate ligands, such as chiral ferrocenyl P,N,N ligands, have proven exceptionally effective.[10] These ligands create a well-defined, rigid chiral pocket around the iridium center. The substrate coordinates to the metal in a specific orientation, and hydrogen is then delivered stereoselectively to one face of the carbonyl, leading to high enantioselectivity. The choice of solvent and additives (like an iodide source) is critical for activating the catalyst and achieving optimal rates and selectivities.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. "The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes" by Rhema M. Francis [digitalcommons.georgiasouthern.edu]
- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3-Oxo-2-Phenylpropanoate as a Versatile Substrate in Knoevenagel Condensation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, stands as a powerful modification of the aldol condensation.[1] It facilitates the reaction between a carbonyl compound (typically an aldehyde or ketone) and an active methylene compound, catalyzed by a weak base, to yield α,β-unsaturated products. These products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of fine chemicals, functional polymers, and a vast array of therapeutic agents, including potent anticancer drugs.[2][3][4]
This guide focuses on a particularly valuable active methylene substrate: Ethyl 3-oxo-2-phenylpropanoate . Its unique structure, featuring a β-keto ester moiety further activated by an α-phenyl group, makes its central methylene proton exceptionally acidic and ripe for facile enolization. This heightened reactivity allows for efficient condensation under mild conditions, opening avenues for the synthesis of complex, sterically hindered, and electronically diverse molecular architectures.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide deep mechanistic insights, robust and validated protocols, and a clear rationale for every experimental choice, empowering the user to not only replicate but also innovate.
Section 1: Mechanistic Insights & Scientific Rationale
A profound understanding of the reaction mechanism is critical for optimization and troubleshooting. The Knoevenagel condensation is not a monolithic process; its course is dictated by the subtle interplay of substrate reactivity, catalyst choice, and reaction conditions.
The Core Mechanism: A Stepwise Perspective
The reaction proceeds through a well-established, base-catalyzed pathway. A weak base is paramount to prevent the undesired self-condensation of the aldehyde or ketone partner.[1]
-
Enolate Formation: A weak base, commonly an amine like piperidine, abstracts the highly acidic α-proton from the active methylene compound (this compound). This deprotonation is the key initiation step, forming a resonance-stabilized enolate ion.[5][6] The presence of three electron-withdrawing groups (the ketone, the ester, and the phenyl ring) greatly facilitates this step.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, an aldol-type addition product.[6]
-
Dehydration: The aldol intermediate is typically unstable and readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.[7] This step is often spontaneous or promoted by mild heating and is the driving force for the reaction's completion.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
The Catalyst: Why Weak Bases Reign Supreme
The choice of catalyst is a defining feature of the Knoevenagel condensation.
-
Weak Amine Bases (e.g., Piperidine, Pyrrolidine, Triethylamine): These are the most common catalysts. Their basicity is finely tuned—strong enough to deprotonate the highly acidic this compound but too weak to significantly deprotonate the α-protons of most aldehydes, thus preventing side reactions.[1]
-
Lewis Acids (e.g., ZnCl₂, TiCl₄, InCl₃): In some cases, Lewis acids can be employed, often in combination with a weak base.[8][9][10] They activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the enolate. This approach can be beneficial for less reactive ketones.[9]
-
Green Catalysts: Modern approaches utilize ionic liquids, solid-supported bases, or even catalyst-free systems in water, aligning with the principles of green chemistry.[11][12]
Section 2: Validated Experimental Protocols
The following protocols are designed to be robust and reproducible. They include critical checkpoints and rationale to ensure success.
Protocol 1: Classic Knoevenagel Condensation with an Aromatic Aldehyde
This protocol details a standard procedure using piperidine as a catalyst and toluene as a solvent, with azeotropic removal of water to drive the reaction to completion.
Objective: To synthesize ethyl 2-benzoyl-3-phenylacrylate via the condensation of this compound and benzaldehyde.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add this compound (e.g., 1.92 g, 10 mmol).
-
Reagent Addition: Dissolve the starting material in 40 mL of anhydrous toluene. Add benzaldehyde (1.11 g, 10.5 mmol) followed by piperidine (0.085 g, 1 mmol).
-
Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, compensating for any potential side reactions or volatility.
-
-
Heating and Water Removal: Heat the mixture to reflux (approx. 110-115 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 2-4 hours).
-
Rationale: The removal of water, a byproduct of the condensation, shifts the reaction equilibrium towards the product side, ensuring a high yield, as dictated by Le Châtelier's principle.[13]
-
-
Reaction Monitoring (Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the toluene solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any acidic impurities and quench the catalyst), 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5) to isolate the pure α,β-unsaturated product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Green, Solvent-Free Synthesis
This protocol leverages a modern, environmentally benign approach, avoiding volatile organic solvents.
Objective: To demonstrate a solvent-free condensation using an amine catalyst.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.15 equiv)
-
Mortar and pestle or small reaction vial with stir bar
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Mixing: In a 10 mL vial or mortar, combine this compound (0.96 g, 5 mmol), 4-chlorobenzaldehyde (0.70 g, 5 mmol), and DABCO (0.084 g, 0.75 mmol).
-
Reaction: Stir the mixture vigorously at room temperature or grind the solids together with a pestle. The reaction is often exothermic, and the mixture may become a paste or melt.
-
Scientist's Note: Solvent-free reactions often proceed much faster than solution-phase counterparts due to the high concentration of reactants.[14]
-
-
Monitoring (Checkpoint): The reaction progress can be monitored by TLC by periodically dissolving a small aliquot in ethyl acetate. The reaction is often complete within 30-90 minutes.
-
Isolation and Purification: Upon completion, the solidified reaction mixture is the crude product. Add a small amount of cold ethanol and triturate the solid. Filter the product and wash with a minimal amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Recrystallization: If necessary, recrystallize the product from a suitable solvent like ethanol to obtain a highly pure crystalline solid.
Caption: General experimental workflow for Knoevenagel condensation.
Section 3: Data Presentation & Expected Outcomes
The reactivity in Knoevenagel condensations is highly dependent on the electronic nature of the aldehyde. The table below provides representative data based on established trends for similar β-keto esters.
| Aldehyde Substrate | Substituent Type | Expected Reaction Time | Expected Yield (%) | Notes |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | < 1 hour | > 90% | The nitro group strongly activates the carbonyl, accelerating the reaction. |
| Benzaldehyde | Neutral | 2-4 hours | 80-90% | Serves as the benchmark standard for reactivity. |
| 4-Chlorobenzaldehyde | Weak Electron-Withdrawing | 2-4 hours | 85-95% | Halogens provide slight activation. |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | 4-8 hours | 65-80% | The methoxy group deactivates the carbonyl, slowing the nucleophilic attack. |
| 2-Furaldehyde | Heterocyclic | 1-2 hours | > 90% | Heterocyclic aldehydes are often highly reactive.[15] |
Section 4: Applications in Drug Discovery
The α,β-unsaturated products derived from the Knoevenagel condensation are privileged structures in medicinal chemistry. The unique scaffold provided by using this compound yields products with significant steric and electronic features that can be exploited for biological activity.
-
Anticancer Agents: The resulting α-cyanoacrylate and related scaffolds are present in numerous compounds investigated for their anticancer properties. They can act as Michael acceptors or interact with key biological targets like tubulin or various kinases.[3][16]
-
Anti-inflammatory and Antimicrobial Agents: The carbazole nucleus, when incorporated via a carbazole-based aldehyde, has been linked to anti-inflammatory and antimicrobial activities.[16] The products from these reactions are prime candidates for screening against inflammatory pathways and a range of pathogens.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.tue.nl [pure.tue.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. benchchem.com [benchchem.com]
The Versatile Role of Ethyl 3-Oxo-2-phenylpropanoate in the Synthesis of Heterocyclic Compounds: A Guide for Researchers
Ethyl 3-oxo-2-phenylpropanoate, a β-ketoester distinguished by the presence of a phenyl group at the α-position, serves as a highly versatile and valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining the reactivity of a 1,3-dicarbonyl system with the steric and electronic influence of the α-phenyl substituent, open up a rich landscape for the construction of pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present data to inform synthetic strategies for researchers in drug discovery and development.
The Strategic Advantage of the α-Phenyl Group
The presence of the phenyl group at the α-position of the β-ketoester backbone is not a trivial substitution. It imparts significant steric bulk, which can influence the regioselectivity of certain reactions. Furthermore, the electronic effects of the phenyl ring can modulate the acidity of the α-proton and the nucleophilicity of the corresponding enolate, thereby affecting reaction rates and, in some cases, enabling unique transformations. Understanding these subtleties is paramount for the rational design of synthetic routes to novel heterocyclic entities.
I. Synthesis of Substituted Pyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs the 1,4-dihydropyridine core, which can be subsequently aromatized to the corresponding pyridine.[1][2][3] This reaction is a cornerstone in medicinal chemistry, as the 1,4-dihydropyridine scaffold is found in numerous drugs, most notably as calcium channel blockers.[1] When employing this compound, the resulting pyridines are adorned with phenyl groups at the 3- and 5-positions, offering a scaffold with distinct substitution patterns.
Mechanistic Insights
The Hantzsch synthesis is a four-component reaction that brings together an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen source, typically ammonia or ammonium acetate.[3] The mechanism proceeds through a series of condensation, addition, and cyclization steps.[1]
Caption: A simplified workflow of the Hantzsch pyridine synthesis.
The initial step involves a Knoevenagel condensation between the aldehyde and one equivalent of this compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel adduct and the enamine leads to a larger intermediate that then undergoes cyclization and dehydration to afford the 1,4-dihydropyridine product. A final oxidation step, which can often be carried out in the same pot, yields the aromatic pyridine.
Experimental Protocol: Synthesis of Diethyl 4-aryl-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol provides a general procedure for the Hantzsch synthesis using this compound.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Nitric acid (for oxidation, if required)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
If the 1,4-dihydropyridine product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.
-
For aromatization to the pyridine, the crude 1,4-dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent such as nitric acid or chromium trioxide.
-
The final pyridine product is then isolated and purified, typically by recrystallization or column chromatography.
| Aldehyde (R) | Product | Yield (%) | Reference |
| Benzaldehyde | Diethyl 2,4,6-triphenyl-1,4-dihydropyridine-3,5-dicarboxylate | Varies | [4] |
| 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | Varies | [4] |
| 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | Varies | [4] |
II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[2] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.[4] The use of this compound in this reaction leads to dihydropyrimidinones with a phenyl group at the 5-position.
Mechanistic Insights
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2] The currently accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The resulting open-chain intermediate then undergoes cyclization via intramolecular attack of the free amino group onto the ester carbonyl, followed by dehydration to yield the final dihydropyrimidinone.
Caption: A simplified workflow of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol outlines a general procedure for the Biginelli reaction using this compound.
Materials:
-
Aromatic aldehyde (10 mmol)
-
This compound (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol) in ethanol (25 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 mL).
-
Heat the reaction mixture at reflux for 1.5 to 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
| Aldehyde (R) | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 | [5] |
| 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Varies | [6] |
| 4-Hydroxybenzaldehyde | Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Varies | [5] |
III. Synthesis of Pyrazolones via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for the construction of the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms.[7] Pyrazole derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities. The reaction of this compound with hydrazines leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.
Mechanistic Insights
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] In the case of an unsymmetrical β-ketoester like this compound, the reaction can potentially yield two regioisomers. The reaction typically proceeds by initial condensation of the more reactive ketone carbonyl with one of the nitrogen atoms of the hydrazine to form a hydrazone. This is followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol to form the pyrazolone ring.[9]
Caption: A simplified workflow of the Knorr pyrazolone synthesis.
The regioselectivity of the initial condensation is a key consideration. Generally, the more electrophilic ketone carbonyl reacts preferentially with the hydrazine. The steric hindrance from the α-phenyl group in this compound can also play a role in directing the initial attack.
Experimental Protocol: Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives
This protocol is adapted from a similar synthesis using ethyl acetoacetate and can be applied to this compound.[9]
Materials:
-
This compound (3 mmol)
-
Hydrazine hydrate or Phenylhydrazine (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine this compound (3 mmol) and the hydrazine derivative (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate at approximately 100°C with stirring for 1-2 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude pyrazolone can be purified by recrystallization from a suitable solvent like ethanol.
| Hydrazine | Product | Yield (%) | Reference |
| Hydrazine hydrate | 4-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Varies | [9] |
| Phenylhydrazine | 5-Methyl-1,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one | Varies | [9] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The presence of the α-phenyl group offers unique opportunities to create substituted pyridines, pyrimidines, and pyrazoles with distinct structural features. The protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this valuable starting material and to develop novel synthetic routes to new chemical entities with potential therapeutic applications. Further exploration into the impact of the α-phenyl group on reaction outcomes and the development of enantioselective variants of these classical reactions will undoubtedly continue to be a fruitful area of research.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. jocpr.com [jocpr.com]
- 5. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | MDPI [mdpi.com]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Enantioselective Reduction of Ethyl 3-Oxo-2-phenylpropanoate
Abstract
The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These chiral molecules serve as invaluable building blocks for a wide array of biologically active compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the enantioselective reduction of a model β-keto ester, ethyl 3-oxo-2-phenylpropanoate. We will explore and contrast three principal catalytic strategies: ruthenium-catalyzed asymmetric hydrogenation, oxazaborolidine-mediated (CBS) reduction, and whole-cell biocatalysis. This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations for each method. Detailed, validated protocols are provided for each transformation, alongside a definitive method for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chiral β-Hydroxy Esters
The three-dimensional arrangement of atoms in a molecule can dictate its biological function. For many pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. The reduction of prochiral ketones, particularly β-keto esters, into chiral alcohols is one of the most fundamental and powerful methods for introducing a stereocenter.[1][2]
This compound serves as an excellent substrate for demonstrating this transformation. Its product, ethyl 2-phenyl-3-hydroxypropanoate, contains a valuable chiral hydroxyl group. This guide will dissect three leading methodologies for achieving this reduction with high enantioselectivity, providing the technical foundation necessary for successful implementation and adaptation in a research and development setting.
Mechanistic Principles of Asymmetric Reduction
The choice of an appropriate catalytic system is the most critical decision in planning an enantioselective reduction. The catalyst's structure dictates the stereochemical outcome by creating a chiral environment that favors hydride delivery to one specific face of the prochiral ketone.
Transition Metal Catalysis: Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are exceptionally effective for the asymmetric hydrogenation of β-keto esters.[3][4][5] Developed by Ryōji Noyori, this method utilizes molecular hydrogen (H₂) as the reductant and operates through an "outer sphere" mechanism where the substrate does not directly coordinate to the metal center in the key transition state.[6][7]
Causality of the Method: The high efficiency and enantioselectivity stem from the C₂-symmetric nature of the BINAP ligand, which creates a well-defined chiral pocket.[6] The reaction mechanism involves the formation of a ruthenium dihydride species. The substrate's ketone and ester carbonyls coordinate to the ruthenium center, positioning the ketone for a concerted, six-membered pericyclic transition state, which facilitates the stereoselective transfer of a hydride from the metal and a proton from the ligand's amine group.[6] This approach is favored in industrial settings for its high turnover numbers and scalability, although it requires specialized high-pressure hydrogenation equipment.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful organocatalytic method that uses a chiral oxazaborolidine catalyst to control the stereoselective reduction of ketones by a stoichiometric borane source (e.g., BH₃•THF or catecholborane).[8][9][10] This reaction, developed by E. J. Corey, S. Shibata, and R. K. Bakshi, is renowned for its predictable stereochemical outcomes and operational simplicity.[11][12]
Causality of the Method: The reaction's success hinges on a highly organized transition state. First, the borane reductant coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[8][13] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this now more Lewis-acidic boron, orienting its larger substituent away from the catalyst's chiral group to minimize steric hindrance.[8] This precise arrangement facilitates a face-selective, intramolecular hydride transfer through a stable six-membered ring transition state, ensuring high enantioselectivity.[8][13] The reaction is typically conducted under anhydrous conditions as water can negatively impact enantiomeric excess.[9][13]
Biocatalysis: Whole-Cell Reduction with Baker's Yeast
Biocatalysis offers a green and cost-effective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst containing a multitude of oxidoreductase enzymes capable of reducing carbonyl compounds.[14][15] These reactions occur under mild, aqueous conditions and often exhibit high stereoselectivity.[16]
Causality of the Method: The reductive power of yeast comes from enzymes known as ketoreductases (KREDs), which utilize nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a hydride source.[2] The cell's own metabolism continuously regenerates these expensive cofactors, making the use of whole cells highly economical. The chirality of the enzyme's active site dictates the stereochemical outcome of the reduction, often following Prelog's rule to yield the (S)-alcohol. However, because yeast contains multiple reductases with sometimes opposing stereoselectivities, the final enantiomeric excess can be variable and substrate-dependent.[14][15] For more consistent results, isolated and purified ketoreductase enzymes can be used.[17][18]
Comparative Analysis of Methodologies
The selection of a synthetic route depends on project-specific requirements such as scale, cost, available equipment, and desired purity. The table below summarizes the key operational characteristics of the three discussed methods.
| Feature | Ru-Catalyzed Hydrogenation | CBS Reduction | Biocatalysis (Baker's Yeast) |
| Enantioselectivity (ee) | Excellent (often >99%)[3] | Very Good to Excellent (>95%)[10] | Variable (Good to Excellent)[19][20] |
| Yield | High to Excellent | High | Moderate to High |
| Reductant | H₂ gas | Borane (BH₃) or Catecholborane | Glucose (for cofactor recycling) |
| Operational Complexity | High (requires high-pressure reactor) | Moderate (requires inert atmosphere, anhydrous conditions)[9] | Low (aqueous media, ambient pressure) |
| Catalyst Loading | Very Low (0.01 - 1 mol%)[6] | Low (1 - 10 mol%)[10] | Stoichiometric (large mass of yeast) |
| Cost | High (catalyst), High (equipment) | Moderate (catalyst & reagents) | Very Low |
| Environmental Impact | Moderate (metal catalyst, solvents) | Moderate (borane reagents, solvents) | Low ("Green" process) |
| Predictability | High (ligand-controlled) | High (catalyst-controlled) | Moderate (enzyme/substrate dependent) |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for Ru-BINAP catalyzed hydrogenations.[6]
-
Equipment: High-pressure autoclave (Parr reactor or similar), Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen).
-
Reagents:
-
This compound
-
[RuCl₂((S)-BINAP)] catalyst (or the (R)-enantiomer for the opposite product)
-
Anhydrous, degassed ethanol
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with this compound (1.0 eq) and the [RuCl₂((S)-BINAP)] catalyst (0.1 mol%).
-
Add anhydrous, degassed ethanol to achieve a substrate concentration of 0.5 M.
-
Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Purge the autoclave by pressurizing with hydrogen gas to 100 psi and then venting (repeat 3-4 times).
-
Pressurize the autoclave to the final reaction pressure (e.g., 1000-1200 psi H₂).[6]
-
Place the autoclave in an oil bath pre-heated to 30-40°C and begin vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging) via TLC or GC.
-
Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the ethanol.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-phenyl-3-hydroxypropanoate.
-
Protocol 2: CBS-Catalyzed Asymmetric Reduction
This protocol is a representative procedure for a CBS reduction.[1]
-
Equipment: Flame-dried round-bottom flask with a magnetic stir bar, syringe, inert gas line (Argon or Nitrogen).
-
Reagents:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried, argon-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the borane-THF solution (0.6 eq) to the catalyst solution and stir for 15 minutes. This forms the active catalyst complex.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the substrate solution to the catalyst-borane mixture via syringe over 20-30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor for completion by TLC (typically 1-2 hours).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate and saturated aqueous NH₄Cl solution. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Protocol 3: Bioreduction using Baker's Yeast
This protocol provides a simple, environmentally friendly method for the reduction.[15][16]
-
Equipment: Erlenmeyer flask, orbital shaker, centrifuge.
-
Reagents:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Tap water
-
Ethyl acetate
-
Celite™ (diatomaceous earth)
-
-
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm tap water (200 mL).
-
Add active dry baker's yeast (15 g) to the sugar solution and stir until suspended.
-
Allow the yeast to activate by letting the suspension stand at room temperature for 30 minutes (or until foaming is observed).
-
Add this compound (1.0 g) to the yeast suspension.
-
Stopper the flask with a cotton plug or a fermentation lock and place it on an orbital shaker at room temperature (25-30°C) at ~150 rpm.
-
Allow the reaction to proceed for 48-72 hours. Monitor by TLC if desired.
-
After the reaction period, add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes.
-
Filter the entire mixture through a pad of Celite™ to remove the yeast cells. Wash the Celite™ pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Analytical Protocol: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
Accurate determination of the enantiomeric excess is crucial to validate the success of the asymmetric reduction.[21] Chiral HPLC is the gold standard for this analysis, separating enantiomers based on their differential interactions with a chiral stationary phase (CSP).[21][22]
-
Equipment: HPLC system with a UV detector, chiral column (e.g., Chiralcel® OD-H or similar).
-
Reagents:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of the purified β-hydroxy ester product
-
Racemic standard of the β-hydroxy ester (prepared by reduction with NaBH₄)
-
-
Procedure:
-
Method Development:
-
Prepare a mobile phase, typically a mixture of n-hexane and IPA (e.g., 95:5 v/v).[21]
-
Set a flow rate (e.g., 1.0 mL/min) and a UV detection wavelength (e.g., 254 nm).
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times (t_R1 and t_R2).
-
-
Sample Analysis:
-
Prepare a dilute solution of your purified product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the peak areas for each enantiomer in the chromatogram (Area₁ and Area₂).
-
Calculate the ee% using the following formula: ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
-
Conclusion
The enantioselective reduction of this compound can be successfully achieved through multiple robust methodologies. Ruthenium-catalyzed hydrogenation offers exceptional efficiency and selectivity, ideal for large-scale industrial applications but requires specialized equipment. The CBS reduction provides a highly predictable and versatile laboratory-scale method with excellent enantiocontrol. Finally, biocatalysis using baker's yeast represents a simple, low-cost, and environmentally benign approach that is particularly attractive for introductory applications and green chemistry initiatives. The ultimate choice of method will be guided by the specific goals of the researcher, balancing factors of scale, cost, available resources, and desired level of stereochemical purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scispace.com [scispace.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 12. CBS Catalysts [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. uma.es [uma.es]
Application Note: Ethyl 3-oxo-2-phenylpropanoate as a Reference Standard in Pharmaceutical Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the qualification and use of Ethyl 3-oxo-2-phenylpropanoate as a reference standard in pharmaceutical analysis.
Introduction: The Critical Role of Reference Standards
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Reference standards are the cornerstones of this system, serving as highly characterized materials against which samples are compared. The quality of a reference standard directly impacts the validity of analytical results, from early-stage development to commercial batch release.[1] this compound is a key chemical intermediate and a potential process impurity in the synthesis of various active pharmaceutical ingredients (APIs), such as Asenapine and Ipratropium.[2] Its effective control and quantification are therefore essential for ensuring the purity, safety, and efficacy of the final drug product.
This guide provides a comprehensive framework for the qualification and application of this compound as a secondary reference standard, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore the necessary physicochemical characterization, detailed analytical protocols for qualification, and its practical use in quantitative analysis.
Physicochemical Profile
A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification. This data informs handling, storage, and the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 17838-69-6 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2][5] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Clear, light yellow to yellow liquid | [6] |
| Solubility | Insoluble in water | [6] |
| Storage | Store in a cool, dry place. May be sensitive to light and air. | [2][6] |
Qualification of this compound as a Secondary Reference Standard
A secondary reference standard is qualified by demonstrating its traceability to a primary reference standard (e.g., from USP, EP) or, if a primary standard is unavailable, through extensive characterization.[4][7] The goal is to unequivocally confirm its identity, purity, and potency.
The qualification process is a multi-step workflow designed to build a comprehensive profile of the candidate material. This ensures it is fit for its intended analytical purpose.
Caption: Workflow for Qualifying a Secondary Reference Standard.
The Mass Balance Approach for Purity Assignment
The purity of a reference standard is not determined by a single test. Instead, a mass balance approach is recommended by regulatory bodies.[1] This method defines purity by accounting for all potential impurities.
Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)
This comprehensive assessment provides a highly accurate and defensible purity value, which is critical for quantitative applications.
Analytical Protocols for Qualification and Use
The following protocols are foundational for the characterization and routine use of this compound as a reference standard. All methods must be validated according to ICH Q2(R1) guidelines before implementation.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from potential process-related impurities.
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible if further characterization is needed. |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl moiety provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) | Solubilizes the analyte and is compatible with the mobile phase. |
B. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the candidate material in the same manner as the Standard Solution.
C. System Suitability
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
D. Procedure
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor. For higher accuracy, relative response factors should be determined for known impurities.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
NMR provides unambiguous structural confirmation.
A. Instrument and Parameters
-
Spectrometer: 400 MHz NMR or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm
-
Temperature: 25 °C
B. Sample Preparation
-
Dissolve 5-10 mg of the this compound candidate material in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
C. Data Acquisition and Interpretation
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and assign them to the corresponding protons in the structure. The resulting spectrum should be consistent with the known structure of this compound and free from significant unassigned signals.
Protocol 3: Residual Solvent Analysis by Gas Chromatography (GC-MS)
This protocol identifies and quantifies residual solvents from the synthesis process, as required by ICH Q3C guidelines.
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent | Phase designed for residual solvent analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Injector | Split (20:1), 220 °C | Prevents column overloading and ensures rapid volatilization. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | Separates a wide range of common solvents. |
| Detector | Mass Spectrometer (MS) | Provides positive identification of detected peaks via spectral library matching. |
| MS Scan Range | 35-350 amu | Covers the mass range of common solvents. |
B. Standard and Sample Preparation
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Standard Stock Solution: Prepare a stock solution containing known amounts of expected residual solvents (e.g., ethanol, ethyl acetate, toluene) in DMSO.
-
Sample Solution (50 mg/mL): Accurately weigh ~250 mg of the candidate material into a 5 mL headspace vial and add 5 mL of DMSO.
C. Procedure
-
Analyze the standard and sample solutions using a headspace autosampler.
-
Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standard and a spectral library (e.g., NIST, Wiley).
-
Quantify any detected solvents using an external standard method. Note that some compounds like this compound can be thermally labile and may degrade in the GC inlet, requiring careful method development or derivatization.[8]
Application: Quantitative Assay of an API Impurity
Once qualified, the reference standard can be used for its intended purpose, such as in a validated HPLC method to quantify this compound as an impurity in a drug substance.
Caption: Workflow for Quantitative Impurity Analysis.
Calculation Formula:
Impurity (%) = (A_imp / A_std) * (C_std / C_sample) * (P / 100) * 100
Where:
-
A_imp = Peak area of the impurity in the sample solution
-
A_std = Peak area of the reference standard in the standard solution
-
C_std = Concentration of the reference standard (mg/mL)
-
C_sample = Concentration of the sample (mg/mL)
-
P = Purity of the reference standard (e.g., 99.5%)
Conclusion
The qualification of this compound as a reference standard is a rigorous, evidence-based process that underpins the reliability of pharmaceutical quality control. By following established regulatory guidelines and employing robust analytical techniques, laboratories can ensure the generation of accurate and defensible data. A well-characterized reference standard is not merely a reagent; it is a fundamental component of data integrity and patient safety.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. This compound | C11H12O3 | CID 562729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. mriglobal.org [mriglobal.org]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for the C-Alkylation of Ethyl 3-Oxo-2-phenylpropanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the C-alkylation of ethyl 3-oxo-2-phenylpropanoate, a key synthetic transformation for the generation of α-substituted β-keto esters. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This application note details a robust protocol, explores the underlying mechanistic principles, addresses potential challenges, and offers field-proven insights to ensure successful and reproducible outcomes.
Introduction and Significance
The alkylation of active methylene compounds, such as β-keto esters, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] this compound possesses a particularly acidic α-hydrogen due to the electron-withdrawing effects of the adjacent ketone and ester functionalities. This acidity facilitates its deprotonation to form a stabilized enolate, which can then act as a nucleophile in reactions with various electrophiles, most notably alkyl halides.[2][3] The resulting α-alkylated products are versatile precursors for a wide range of more complex molecular architectures.
The phenyl group at the 2-position introduces steric and electronic factors that can influence the reactivity and selectivity of the alkylation reaction. A thorough understanding of the reaction parameters is therefore crucial for achieving high yields and minimizing side products. This guide provides a detailed protocol and the scientific rationale to empower researchers in this synthetic endeavor.
Reaction Mechanism and Key Considerations
The alkylation of this compound proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.
Step 1: Enolate Formation A suitable base is used to abstract the acidic α-hydrogen, generating a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which accounts for its stability.[2][4]
Step 2: Nucleophilic Attack (SN2 Reaction) The enolate anion, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[5][6] This step forms the new carbon-carbon bond.
Choice of Base and Solvent
The selection of the base and solvent system is critical for efficient enolate formation and subsequent alkylation. Sodium ethoxide (NaOEt) in ethanol is a commonly employed and effective combination for deprotonating β-keto esters.[7] The ethoxide anion is a strong enough base to deprotonate the active methylene group, and using ethanol as the solvent prevents transesterification side reactions.[7]
Alternative bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be utilized.[8][9] The choice often depends on the specific alkylating agent and desired reaction conditions. For instance, weaker bases like K₂CO₃ are often used in conjunction with a phase-transfer catalyst, especially under microwave conditions.[8][10]
C-Alkylation versus O-Alkylation
A potential side reaction in the alkylation of enolates is O-alkylation, where the alkyl group attaches to one of the oxygen atoms of the enolate.[1][11] The regioselectivity of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile.[11][12] Generally, for β-keto esters, C-alkylation is the thermodynamically favored and major pathway, particularly when using sodium as the counter-ion in a protic solvent like ethanol.[11][13]
Preventing Dialkylation
Since the monoalkylated product still possesses an acidic proton, dialkylation can occur.[1][14] To favor monoalkylation, it is crucial to use a stoichiometric amount of the base and to add the alkylating agent slowly to the formed enolate. Using a weaker base or a protic solvent can also help to minimize the concentration of the enolate of the monoalkylated product.[1]
Experimental Protocol
This section details a standard laboratory procedure for the ethylation of this compound using sodium ethoxide and ethyl iodide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₁₁H₁₂O₃ | 192.21 | 1.92 g | 10.0 |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 0.75 g | 11.0 |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.72 g (0.88 mL) | 11.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (20 mL).
-
Base Addition: Carefully add sodium ethoxide (0.75 g, 11.0 mmol) to the ethanol and stir until it is completely dissolved. The dissolution may be slightly exothermic.
-
Substrate Addition: To the sodium ethoxide solution, add this compound (1.92 g, 10.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Slowly add ethyl iodide (0.88 mL, 11.0 mmol) to the reaction mixture via a syringe.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-ethyl-3-oxo-2-phenylpropanoate.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the alkylation of this compound.
Caption: Simplified reaction mechanism for the alkylation process.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation. | Ensure the use of anhydrous ethanol and high-quality sodium ethoxide. Moisture will quench the base. |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the alkyl halide is reactive enough (I > Br > Cl). | |
| Formation of Dialkylated Product | Excess base or alkylating agent. | Use stoichiometric amounts of base and alkylating agent. Add the alkylating agent slowly. |
| Reaction conditions favor dialkylation. | Consider using a less reactive base or a lower reaction temperature. | |
| Presence of Starting Material | Insufficient base or alkylating agent. | Check the stoichiometry and purity of the reagents. |
| Deactivated alkylating agent. | Use a fresh bottle of the alkylating agent. | |
| O-Alkylation Product Detected | Reaction conditions favor O-alkylation. | While less common for this substrate, using a more polar aprotic solvent could favor C-alkylation. |
Conclusion
The alkylation of this compound is a reliable and versatile method for the synthesis of α-substituted β-keto esters. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and stoichiometry, high yields of the desired C-alkylated product can be achieved. This application note provides a solid foundation for researchers to successfully implement this important synthetic transformation in their work.
References
- 1. bipublication.com [bipublication.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. youtube.com [youtube.com]
- 7. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
Application of ethyl 3-oxo-2-phenylpropanoate in the synthesis of pyrazole derivatives
Application Notes & Protocols
Topic: Application of Ethyl 3-oxo-2-phenylpropanoate in the Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazoles and the Utility of this compound
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidepressant, and antiviral properties.[1][2][3] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used for erectile dysfunction) feature the pyrazole motif, underscoring its significance in drug design.[2][4]
A robust and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6] this compound serves as an excellent 1,3-dicarbonyl synthon for this transformation. Its unique structure, featuring a β-ketoester system with a phenyl group at the α-position, allows for the synthesis of highly functionalized pyrazolones (a tautomeric form of hydroxypyrazoles) that are valuable intermediates for further chemical elaboration.
This guide provides an in-depth exploration of the synthesis of pyrazole derivatives using this compound, detailing the underlying reaction mechanism, providing validated experimental protocols, and offering insights from a senior application scientist's perspective.
Reaction Principle: The Knorr Pyrazolone Synthesis
The reaction of a β-ketoester like this compound with hydrazine is a classic variation of the Knorr synthesis.[5][7] The process is driven by the formation of a thermodynamically stable five-membered aromatic ring.[5] The reaction proceeds in two primary stages:
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketoester to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the ester carbonyl, leading to a cyclization event that, after the elimination of ethanol, yields the final pyrazolone product.[5][6]
This reaction can be performed with unsubstituted hydrazine hydrate to yield N-unsubstituted pyrazolones or with substituted hydrazines (e.g., phenylhydrazine) to directly install a substituent at the N1 position of the pyrazole ring.[6]
Reaction Mechanism: A Step-by-Step Visualization
The causality of the reaction sequence is critical for understanding and optimizing the synthesis. A catalytic amount of acid is often employed to activate the ketone carbonyl, thereby accelerating the initial condensation step.[5][8]
Caption: Mechanism of the Knorr Pyrazolone Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole derivatives from this compound.
Protocol 1: Synthesis of 4-Phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol details the reaction with unsubstituted hydrazine hydrate.
Materials & Reagents:
-
This compound
-
Hydrazine hydrate (e.g., 50-60% solution in water)
-
1-Propanol or Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, hot plate, Buchner funnel, and filtration flask.
Step-by-Step Procedure:
-
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5 mmol, 1.0 eq) and 1-propanol (15 mL).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (10 mmol, 2.0 eq) to the mixture. An excess of hydrazine is used to ensure complete consumption of the limiting ketoester.[8]
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. Scientist's Note: The acid catalyzes the initial condensation, increasing the rate of hydrazone formation.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Reaction Monitoring (Self-Validation): After 1 hour, pause heating and check the reaction's progress via Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible. Continue reflux if necessary.
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, carefully add deionized water (20 mL) with continuous stirring. This decreases the solubility of the organic product, causing it to precipitate.[8]
-
Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath for 20-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold water to remove any residual acid and hydrazine salts. Allow the product to air-dry on the filter paper, then transfer it to a watch glass for final drying in a desiccator or a vacuum oven at low heat.
Protocol 2: Synthesis of 1,4-Diphenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol demonstrates the versatility of the synthesis by using a substituted hydrazine, phenylhydrazine, to directly yield an N-phenyl pyrazolone, a common scaffold in drug molecules.[6]
Materials & Reagents:
-
This compound
-
Phenylhydrazine
-
Ethanol or Acetic Acid (as solvent)
-
Standard reflux apparatus, magnetic stirrer, and hot plate.
Step-by-Step Procedure:
-
Reactant Charging: In a round-bottom flask, add this compound (10 mmol, 1.0 eq) and phenylhydrazine (10 mmol, 1.0 eq). Safety Note: Phenylhydrazine is toxic and should be handled with care in a fume hood.[5]
-
Solvent Addition: Add ethanol (20 mL) or glacial acetic acid as the solvent. Acetic acid can serve as both the solvent and the catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC as described in Protocol 1 to ensure the complete consumption of starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, the volume can be reduced under reduced pressure, or the product can be precipitated by adding cold diethyl ether.[6]
-
Purification: Collect the crude product by vacuum filtration. Recrystallization from a suitable solvent (e.g., ethanol) will yield the purified 1,4-diphenyl-1,2-dihydro-3H-pyrazol-3-one.
Workflow & Data Summary
A streamlined experimental workflow ensures reproducibility and efficiency.
Caption: General Experimental Workflow for Pyrazolone Synthesis.
Expected Results & Characterization
The synthesized compounds should be characterized to confirm their structure and purity. Below is a table summarizing typical data.
| Compound Name | Molecular Formula | Expected Yield (%) | Appearance | Key Characterization Data |
| 4-Phenyl-1,2-dihydro-3H-pyrazol-3-one | C₉H₈N₂O | 75-90 | Off-white to pale solid | ¹H NMR: Aromatic protons, CH proton, and broad NH peaks. IR: C=O and N-H stretches. |
| 1,4-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | C₁₅H₁₂N₂O | 80-95 | Crystalline solid | ¹H NMR: Multiple aromatic proton signals, CH proton. IR: C=O stretch. |
Field Insights & Troubleshooting
-
Regioselectivity: When using unsymmetrical substituted hydrazines, the initial condensation typically occurs via the more nucleophilic nitrogen atom, guiding the regioselectivity of the final product.[6]
-
Tautomerism: The product exists in equilibrium between the pyrazol-3-one (keto) form and the 5-hydroxypyrazole (enol) form. The enol form benefits from aromaticity. Spectroscopic data, particularly NMR, will reflect the dominant tautomer in the chosen solvent.[5][8]
-
Purification: If the product does not precipitate cleanly, standard work-up procedures involving solvent extraction followed by column chromatography may be necessary.
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions. Adhering to the monitored reaction time via TLC is crucial for obtaining a clean product with a high yield.
Conclusion
The use of this compound in the Knorr pyrazole synthesis is a highly effective and reliable method for accessing functionalized pyrazolone derivatives.[7] These compounds are not only significant pharmacological scaffolds but also versatile intermediates for further synthetic transformations. The protocols and insights provided herein offer a solid foundation for researchers in medicinal chemistry and organic synthesis to successfully employ this powerful reaction in their drug discovery and development endeavors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Reaction of ethyl 3-oxo-2-phenylpropanoate with aromatic aldehydes
Application Note: KnoevaPrime Synthesis Protocol
Topic: High-Yield Synthesis of Bioactive α,β-Unsaturated Phenylpropanoates via Piperidine-Catalyzed Knoevenagel Condensation.
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Introduction and Significance
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1] This application note provides a detailed protocol for the reaction between ethyl 3-oxo-2-phenylpropanoate and various aromatic aldehydes, catalyzed by piperidine. The resulting α,β-unsaturated carbonyl compounds are highly valuable scaffolds in medicinal chemistry.[2] These structures, often related to chalcones, are recognized as "privileged structures" due to their prevalence in molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4][5] The reactive α,β-unsaturated carbonyl system is a key pharmacophore, making this synthetic route highly relevant for drug discovery and development pipelines.[2][6]
Chemical Principles and Mechanism
The reaction proceeds via the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1] In this specific application, this compound serves as the active methylene compound, and piperidine acts as a weak base catalyst.
Causality of Mechanistic Steps:
-
Iminium Ion Formation: Piperidine, a secondary amine, first reacts with the aromatic aldehyde to form a reactive iminium ion. This step activates the aldehyde, making it more electrophilic than the parent carbonyl.[7][8]
-
Enolate Generation: Concurrently, piperidine acts as a base, deprotonating the acidic α-carbon of this compound to generate a resonance-stabilized enolate.[9] The presence of two electron-withdrawing groups (the ester and the phenyl-substituted carbonyl) makes this proton particularly acidic.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a C-C bond and creating an addition intermediate.[10]
-
Elimination & Catalyst Regeneration: The intermediate then undergoes elimination of the piperidine catalyst and a subsequent dehydration (loss of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[8][10]
Reaction Mechanism Diagram
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis Of Α,Β-Unsaturated Carbonyl Compound And Their Pharmacological Activities [zenodo.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of Ethyl 3-Oxo-2-Phenylpropanoate in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Unique Value Proposition of an α-Phenyl Substituted β-Ketoester
In the landscape of contemporary organic synthesis and medicinal chemistry, multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid generation of molecular complexity from simple, readily available starting materials. These one-pot transformations offer significant advantages in terms of efficiency, atom economy, and the ability to construct diverse libraries of compounds for high-throughput screening. Within the arsenal of building blocks for MCRs, β-ketoesters are of paramount importance, serving as versatile 1,3-dicarbonyl synthons. Ethyl 3-oxo-2-phenylpropanoate, with its characteristic α-phenyl substitution, presents a unique and strategically valuable scaffold. The presence of the phenyl group at the α-position not only introduces a key structural motif found in numerous biologically active molecules but also modulates the reactivity of the active methylene group, influencing the course and outcome of multicomponent condensations. This guide provides an in-depth exploration of the application of this compound in two cornerstone MCRs: the Biginelli and Hantzsch reactions, offering detailed protocols and insights for researchers in drug development and synthetic chemistry.
The Biginelli Reaction: Constructing Dihydropyrimidinones with an Embedded Phenyl Moiety
The Biginelli reaction is a classic acid-catalyzed three-component condensation of a β-ketoester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic cores are prevalent in a wide array of pharmacologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[2][3] The incorporation of this compound in this reaction directly yields DHPMs with a phenyl group at the C5 position, a structural feature that can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Mechanistic Insights
The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and urea.[4] This electrophilic intermediate is then intercepted by the enol form of the β-ketoester in a Mannich-type addition. Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product. The α-phenyl group of this compound can influence the enolization equilibrium and the nucleophilicity of the enol, potentially affecting reaction rates and yields.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-Oxo-2-phenylpropanoate by Column Chromatography
Welcome to the technical support center for the purification of ethyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the challenges and solutions associated with the column chromatography of this valuable β-keto ester. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the "why" behind each experimental choice, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most frequently used stationary phase for the purification of β-keto esters like this compound due to its high resolving power for compounds of moderate polarity. However, the acidic nature of silica gel can sometimes be problematic. For highly acid-sensitive substrates, neutral alumina or deactivated silica gel should be considered as alternatives.[1][2]
Q2: Which mobile phase system is a good starting point for the chromatography?
A2: A mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate, is the standard choice. A good starting point for Thin Layer Chromatography (TLC) analysis would be a 9:1 or 8:2 mixture of hexane:ethyl acetate. The optimal elution system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
Q3: My compound is showing a broad, streaky spot on the TLC plate and a broad peak during column elution. What is happening?
A3: This is a classic sign of keto-enol tautomerism on the silica gel surface.[2] this compound exists as an equilibrium mixture of its keto and enol forms. If the rate of interconversion on the stationary phase is slow relative to the speed of chromatography, it can result in peak broadening or even the appearance of two separate, poorly resolved peaks.
Q4: I suspect my product is degrading on the column. How can I confirm this and prevent it?
A4: β-Keto esters can be susceptible to hydrolysis or other acid-catalyzed side reactions on standard silica gel.[2] To confirm degradation, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run the chromatogram, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will be indicated by the appearance of new spots off the diagonal. To prevent this, you can deactivate the silica gel with a base like triethylamine (TEA) before use.[2][3][4]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during the purification process, providing a logical framework for diagnosis and resolution.
Diagram: Troubleshooting Logic
References
Technical Support Center: Optimizing the Claisen Condensation of Ethyl Phenylacetate
Welcome to the technical support center for the Claisen condensation of ethyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing ethyl 3-oxo-2,4-diphenylbutanoate.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when performing the Claisen condensation of ethyl phenylacetate.
Q1: What is the principal product of the self-condensation of ethyl phenylacetate?
The Claisen condensation of two molecules of ethyl phenylacetate results in the formation of a β-keto ester, specifically ethyl 3-oxo-2,4-diphenylbutanoate.[1][2]
Q2: Why is a full equivalent of base required for this reaction?
The Claisen condensation is a reversible reaction. The final step in the mechanism is the deprotonation of the newly formed β-keto ester by the alkoxide base. This product is significantly more acidic (pKa ≈ 11) than the alcohol conjugate acid of the base (pKa ≈ 16-18), making this deprotonation thermodynamically favorable.[3] This irreversible step drives the entire reaction equilibrium towards the product, ensuring a high yield.[1][4][3][5] Therefore, a stoichiometric amount of base is essential.
Q3: Can I use a catalytic amount of base?
No, for the reason mentioned above. Using a catalytic amount of base will result in a very low yield as the equilibrium will not be driven to the product side.[1][4]
Q4: What is the consequence of using a base like sodium hydroxide?
Using hydroxide bases like NaOH or KOH will lead to saponification (hydrolysis) of the ester starting material and/or product to form a carboxylate salt (sodium phenylacetate), which will not undergo the desired condensation reaction.[6][7]
Q5: What is transesterification and how can I avoid it?
Transesterification is a side reaction where the alkoxy group of the ester is exchanged with the alkoxide of the base. For example, if you use sodium methoxide with ethyl phenylacetate, you risk forming methyl phenylacetate. This can lead to a mixture of products. To avoid this, the alkoxide base should match the alkoxy group of the ester (e.g., use sodium ethoxide with ethyl phenylacetate).[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Claisen condensation of ethyl phenylacetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Base: The alkoxide base is hygroscopic and can be deactivated by moisture. | Use freshly prepared or commercially available, high-purity base stored under an inert atmosphere. Ensure the base has not been exposed to air or moisture. |
| Presence of Water: Water in the reagents or glassware will quench the strong base. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the ethyl phenylacetate is dry. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | For solvent-free reactions with potassium tert-butoxide, heating to 100 °C for 30-60 minutes is often sufficient.[8][9] For reactions in solution, refluxing for several hours may be necessary. Monitor the reaction by TLC. | |
| Formation of a Brown/Dark Tar | Reaction Temperature is Too High: Excessive heat can lead to decomposition and side reactions. | Carefully control the reaction temperature. For solvent-free reactions, do not exceed the recommended temperature. Use a heating mantle with a temperature controller. |
| Presence of Impurities: Impurities in the starting material can lead to side reactions. | Purify the ethyl phenylacetate by distillation before use if its purity is questionable.[10] | |
| Product is an Oil and Will Not Solidify | Presence of Impurities: Unreacted starting material or side products can prevent crystallization. | Purify the crude product using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). |
| Residual Solvent: Traces of the extraction solvent (e.g., diethyl ether) can keep the product oily. | Ensure all solvent is removed under high vacuum. | |
| Incomplete Neutralization: If the product is not fully protonated after the acid quench, it may remain as a salt. | Ensure the reaction mixture is acidified to a pH of ~5 during the work-up. | |
| Multiple Spots on TLC of Crude Product | Incomplete Reaction: The spot corresponding to ethyl phenylacetate will be visible. | Increase the reaction time or temperature as described above. |
| Side Reactions: Unintended reactions may have occurred. | Review the choice of base and ensure anhydrous conditions. Consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Solvent-Free Claisen Condensation with Potassium tert-Butoxide
This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories and is favored for its efficiency and reduced waste.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, combine potassium tert-butoxide (1.0 equivalent) and ethyl phenylacetate (2.0 equivalents).
-
Heating: Heat the mixture to 100 °C with stirring for 30-60 minutes. The mixture will become viscous.
-
Cooling and Quenching: Allow the reaction to cool to room temperature. Slowly and carefully add 1 M HCl to neutralize the mixture to a pH of ~5.
-
Extraction: Extract the product with diethyl ether (2 x 25 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from hot hexane or by trituration with cold pentane to induce solidification.[11]
Visualizing the Workflow
Caption: A simplified workflow for the solvent-free Claisen condensation.
Understanding the Mechanism
The Claisen condensation proceeds through a series of equilibrium steps, ultimately driven forward by the final deprotonation of the product.
Caption: The five key steps of the Claisen condensation mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. butler.elsevierpure.com [butler.elsevierpure.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
Troubleshooting low conversion rates in ethyl 3-oxo-2-phenylpropanoate reactions
Introduction
The synthesis of ethyl 3-oxo-2-phenylpropanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical manufacturing, is typically achieved via a Claisen condensation of ethyl phenylacetate. While the reaction is fundamental, achieving high conversion rates consistently requires careful control over reaction parameters. Low yields are a common issue, often stemming from suboptimal conditions or competing side reactions.
This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during this synthesis. It is designed to move beyond simple procedural steps, offering explanations of the underlying chemical principles to empower users to make informed, data-driven decisions in their experimental work.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My conversion is extremely low, and I'm primarily recovering unreacted ethyl phenylacetate. What are the most probable causes?
A1: Recovering the starting material is a classic symptom of a failed or stalled reaction. The root cause typically lies with the base or the reaction environment, which prevents the initial, crucial deprotonation step.
Core Causality: The Claisen condensation is an equilibrium-driven process.[1] Its success hinges on the formation of a nucleophilic enolate from ethyl phenylacetate, which then attacks a second molecule of the ester.[2] The reaction is ultimately driven to completion by the deprotonation of the resulting β-keto ester product, which is significantly more acidic than the starting material.[1][2] If the initial enolate doesn't form in sufficient concentration, the entire sequence fails.
Troubleshooting Steps & Explanations:
-
Evaluate Your Base:
-
Identity: The base's alkoxide must match the alcohol portion of your ester. For ethyl phenylacetate, you must use sodium ethoxide (NaOEt). Using a different alkoxide, like sodium methoxide, will lead to transesterification as a major side reaction, consuming your starting material without forming the desired product.[3]
-
Stoichiometry: A full equivalent of base is required, not a catalytic amount. This is because the final product, this compound, has a highly acidic α-hydrogen between the two carbonyl groups. This proton is readily removed by the alkoxide base, forming a stabilized enolate. This final, effectively irreversible deprotonation step pulls the entire reaction equilibrium towards the product side.[2] Using less than one equivalent will result in an incomplete reaction.
-
Quality & Purity: Alkoxide bases are extremely hygroscopic. Old or improperly stored sodium ethoxide may be partially hydrolyzed to sodium hydroxide and ethanol. Water will quench the base and the enolate, while hydroxide can cause irreversible saponification of the ester to the carboxylate salt.[3] Always use a freshly opened bottle of high-purity sodium ethoxide or prepare it fresh.
-
-
Ensure Rigorously Anhydrous Conditions:
-
Solvent: The reaction solvent (typically ethanol or an aprotic solvent like THF or toluene) must be absolutely dry.[4] Even trace amounts of water can have a devastating impact on the yield by reacting with the base and the enolate intermediate.
-
Glassware & Reagents: All glassware must be oven- or flame-dried immediately before use. The starting ethyl phenylacetate should be distilled or dried over molecular sieves to remove any residual water.
-
dot
Caption: Troubleshooting workflow for low conversion rates.
Q2: My reaction produced a mixture of compounds, including my desired product and significant impurities. How can I identify and prevent these side products?
A2: The formation of side products points to non-ideal reaction or workup conditions. The most common culprits are hydrolysis (saponification) and decarboxylation.
dot
Caption: Major reaction pathways and potential side reactions.
Common Side Products and Prevention Strategies:
| Side Product | Structure | Causality | Prevention & Mitigation |
| Phenylacetic Acid | C₆H₅CH₂COOH | Saponification/Hydrolysis: Occurs if water or hydroxide ions are present, attacking the ester carbonyl.[3] This is often due to wet reagents/solvents or using an inappropriate base like NaOH. | Rigorously exclude water from the reaction. Use a high-purity alkoxide base that matches the ester.[5] |
| 1,3-Diphenylpropan-2-one | C₆H₅CH₂COCH₂C₆H₅ | Decarboxylation: The desired β-keto ester product can be hydrolyzed to a β-keto acid during workup, which is thermally unstable and readily loses CO₂ to form a ketone.[6][7] This is exacerbated by excessive heat or prolonged exposure to strong acidic or basic conditions during the workup. | Use a mild acidic workup (e.g., dilute HCl or NH₄Cl) and keep temperatures low. Avoid strong heating or prolonged reflux during purification steps. Extract the product promptly after quenching the reaction. |
| Transesterification Product | e.g., Mthis compound | Mismatched Base: Using a base like sodium methoxide with an ethyl ester will result in the exchange of the ester group.[3] | Always match the alkoxide base to the ester (e.g., NaOEt for ethyl esters, NaOMe for methyl esters). |
Frequently Asked Questions (FAQs)
Q: Why is a full equivalent of base necessary if the base is regenerated in the mechanism? A: While the alkoxide is regenerated in the condensation step, it is consumed in the final step. The product, a β-keto ester, is much more acidic (pKa ≈ 11) than the alcohol (pKa ≈ 16-18) from which the base is derived. Therefore, the alkoxide base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and drives the reversible condensation steps to completion, ensuring a high yield.[1][2]
Q: What is the purpose of the final acidic workup? A: The immediate product of the reaction is the sodium enolate salt of this compound. This salt is ionic and soluble in the polar reaction medium. The acidic workup (e.g., adding dilute HCl) serves to protonate this enolate, regenerating the neutral β-keto ester, which is less polar and can be extracted into an organic solvent like ethyl acetate or diethyl ether for purification.[8]
Q: Can stronger bases like Sodium Hydride (NaH) or LDA be used? A: Yes, stronger, non-nucleophilic bases can be advantageous. Sodium hydride (NaH) is often used to increase the yield as it irreversibly deprotonates the starting ester, generating the enolate and hydrogen gas, which bubbles out of the solution and helps drive the reaction forward.[9] Lithium diisopropylamide (LDA) is also effective but is typically used at low temperatures and may be overkill for this specific transformation. When using NaH, ethanol is often used as a co-solvent, where the NaH reacts to form NaOEt in situ.
Experimental Protocols
Appendix A: Optimized Protocol for this compound Synthesis
This protocol is a self-validating system. Successful execution implies proper technique.
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a rubber septum. Purge the entire system with an inert gas (Nitrogen or Argon).
-
Reagent Addition:
-
In the flask, add anhydrous ethanol (see Appendix B for preparation).
-
Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Alternatively, and more conveniently, add 1.0 equivalent of commercial, high-purity sodium ethoxide to the anhydrous ethanol.
-
-
Starting Material Addition: Via syringe, slowly add 1.0 equivalent of dry ethyl phenylacetate to the stirred sodium ethoxide solution.
-
Reaction: Gently heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully quench the reaction by adding cold, dilute hydrochloric acid (e.g., 1 M HCl) until the pH is neutral to slightly acidic (pH 6-7).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Appendix B: Preparation of Anhydrous Ethanol
For optimal results, commercial absolute ethanol should be further dried.
-
Pre-drying: Add 5g of magnesium turnings and a crystal of iodine to 100 mL of absolute ethanol in a dry flask.
-
Reflux: Gently reflux the mixture. The iodine initiates a reaction with the magnesium, and the resulting magnesium ethoxide will react with any water present.
-
Distillation: Once all the magnesium has reacted, distill the anhydrous ethanol directly into the reaction flask under an inert atmosphere.
References
- 1. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. byjus.com [byjus.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. glasp.co [glasp.co]
- 9. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Mixed Claisen Condensation for Ethyl 3-oxo-2-phenylpropanoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the mixed Claisen condensation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol, all grounded in established chemical principles to ensure the success of your synthesis.
Core Principles: Understanding the Mixed Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] In a mixed (or crossed) Claisen condensation, two different esters are used. The primary challenge in any mixed condensation is achieving selectivity and minimizing the formation of undesired self-condensation byproducts.[3][4]
The synthesis of this compound involves the reaction between ethyl phenylacetate (the enolizable ester) and a non-enolizable partner, such as diethyl carbonate.
-
Enolizable Ester: Ethyl phenylacetate possesses acidic α-hydrogens and can be deprotonated by a strong base to form a nucleophilic enolate.[5]
-
Non-enolizable Ester: Diethyl carbonate lacks α-hydrogens and therefore cannot form an enolate, serving exclusively as the electrophilic acceptor.[5][6]
This strategic pairing is the first step in preventing a complex mixture of products.[3][4] The reaction is driven to completion by the final deprotonation of the β-keto ester product, which is more acidic than the starting alcohol, making this step essentially irreversible and pulling the equilibrium forward.[7][8][9]
Reaction Mechanism Overview
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base (e.g., sodium ethoxide) removes an α-proton from ethyl phenylacetate to form a resonance-stabilized enolate.[1][7][10]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate.[7][11]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.[7][11]
-
Deprotonation (Driving Force): The liberated ethoxide deprotonates the newly formed β-keto ester at the α-carbon. This is a thermodynamically favorable acid-base reaction that drives the overall condensation to completion.[7][8][12]
-
Acidic Workup: A final addition of acid neutralizes the enolate to yield the final, neutral β-keto ester product.[1][2]
Caption: Key mechanistic steps of the mixed Claisen condensation.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing self-condensation.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl phenylacetate
-
Diethyl carbonate
-
Diethyl ether (anhydrous)
-
Ice bath
-
Aqueous HCl (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Addition funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add diethyl carbonate (1.5 - 2.0 eq) to the flask.
-
Slow Addition: Add ethyl phenylacetate (1.0 eq) dropwise to the cooled solution over 30-60 minutes with vigorous stirring.
-
Scientist's Note: This is the most critical step for preventing self-condensation. By adding the enolizable ester slowly to a solution containing the base and the non-enolizable electrophile, the concentration of the ethyl phenylacetate enolate is kept low at all times. This ensures it reacts preferentially with the abundant diethyl carbonate rather than another molecule of ethyl phenylacetate.[4]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add aqueous HCl to neutralize the mixture until it is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Recommended experimental workflow for synthesis.
Troubleshooting Guide
Q: My final yield is very low, and I've recovered mostly unreacted starting materials. What happened?
A: This issue typically points to two main causes: insufficient base or deactivation of the base.
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount.[2] This is because the final, thermodynamically favorable step is the deprotonation of the product.[7][12] If less than a full equivalent of base is used, the reaction equilibrium cannot be effectively pulled towards the products.
-
Base Deactivation: The base (sodium ethoxide) is extremely sensitive to moisture. If your glassware was not properly dried or if you used ethanol that was not anhydrous, water will react with the ethoxide to form sodium hydroxide. While NaOH is a base, it preferentially saponifies (hydrolyzes) the ester starting materials into carboxylates, which are unreactive in the Claisen condensation.[13]
Solution:
-
Ensure all glassware is oven- or flame-dried before use.
-
Use absolute (anhydrous) ethanol for preparing the sodium ethoxide.
-
Use at least one full equivalent of sodium metal relative to your limiting reagent (ethyl phenylacetate).
Q: My NMR analysis shows a significant amount of ethyl 3-oxo-3-phenylpropanoate (from self-condensation of ethyl phenylacetate). How can I prevent this?
A: The formation of this self-condensation product is a classic sign of incorrect reaction setup, which allowed the enolate of ethyl phenylacetate to react with another molecule of itself instead of with the diethyl carbonate.
-
Cause: The root cause is a locally high concentration of the ethyl phenylacetate enolate. This happens if the ethyl phenylacetate is added too quickly or if the stirring is inefficient. It can also occur if the base is added to the mixture of esters, rather than adding the enolizable ester to the mixture of the base and the non-enolizable ester.[4]
Solution:
-
Correct Order of Addition: Always add the enolizable ester (ethyl phenylacetate) to the solution of the base and the non-enolizable ester (diethyl carbonate).
-
Slow Addition: Use an addition funnel to add the ethyl phenylacetate dropwise over an extended period (30-60 minutes). This keeps the instantaneous concentration of the enolate low.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to quickly disperse the added ester.
-
Use Excess Electrophile: Using a slight excess (1.5-2.0 eq) of diethyl carbonate can statistically favor the desired mixed reaction over self-condensation.[3]
Caption: Troubleshooting logic for self-condensation.
Frequently Asked Questions (FAQs)
Q: Why is sodium ethoxide the preferred base? Can I use something stronger like LDA?
A: Sodium ethoxide is ideal for two reasons. First, its conjugate acid (ethanol) is the solvent, preventing complications. Second, and more importantly, if the ethoxide ion acts as a nucleophile and attacks the ester carbonyl, the leaving group is also ethoxide, resulting in no net reaction (transesterification is avoided).[14][15]
While a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used in mixed Claisen reactions, it is often not necessary here.[2][14] LDA would quantitatively and irreversibly form the enolate. While this can be a strategy to control selectivity, the slow addition method with sodium ethoxide is generally sufficient, more economical, and operationally simpler for this specific transformation.
Q: What is the purpose of the final acidic workup? Why is it so critical?
A: The acidic workup serves two critical functions. First, the Claisen condensation is driven to completion because the product, a β-keto ester, is acidic enough (pKa ≈ 11) to be deprotonated by the ethoxide base (pKa of ethanol ≈ 16).[9] This means that at the end of the reaction, your product exists as a sodium enolate salt. The acid is required to protonate this enolate to yield the final, neutral organic product.[1][2] Second, the acid neutralizes any unreacted ethoxide base, preventing it from promoting side reactions during the extraction and purification process.
Q: Can I use other non-enolizable esters besides diethyl carbonate?
A: Yes, other esters that lack α-hydrogens are excellent candidates for mixed Claisen condensations. Common alternatives include ethyl formate, ethyl benzoate, and diethyl oxalate.[4][6] The choice of electrophile can be used to synthesize a variety of different β-dicarbonyl compounds. For example, using ethyl formate would result in a β-keto aldehyde after condensation with ethyl phenylacetate.
Key Reagent Properties
| Reagent | Role | Key Characteristic | pKa (α-H) |
| Ethyl Phenylacetate | Nucleophile Donor | Enolizable (has α-hydrogens) | ~22-25 |
| Diethyl Carbonate | Electrophile Acceptor | Non-enolizable (no α-hydrogens) | N/A |
| Sodium Ethoxide | Base | Strong; avoids transesterification | pKa of EtOH is ~16 |
| This compound | Product | More acidic than starting ester | ~11 |
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Give the structure of the product obtained when ethyl phenylacetate is tr.. [askfilo.com]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 9. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Effect of temperature on the synthesis of ethyl 3-oxo-2-phenylpropanoate
Welcome to the technical support center for the synthesis of ethyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in this reaction. The synthesis, a mixed Claisen condensation between ethyl phenylacetate and ethyl formate, is a powerful C-C bond-forming reaction, but its success is highly dependent on precise temperature control.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as the root cause.
Question 1: My reaction yield is very low, and I've recovered a significant amount of unreacted ethyl phenylacetate. What's the likely cause?
Answer:
This issue commonly points to two temperature-related problems:
-
Potential Cause 1: Reaction Temperature is Too Low. The Claisen condensation, like most reactions, has a required activation energy. If the temperature is too low, the rate of enolate formation from ethyl phenylacetate by the base (e.g., sodium ethoxide) and its subsequent attack on ethyl formate will be exceedingly slow. While some protocols for similar reactions suggest running the condensation at room temperature, this often requires very long reaction times (e.g., three days) to achieve a reasonable yield.
-
Recommended Solution:
-
Gradual Temperature Increase: If you are running the reaction at or below room temperature, consider moderately increasing the heat. A gentle reflux is often employed to increase the reaction rate. The boiling point of common solvents like ethanol is a good starting point.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If you see little to no conversion after several hours at a lower temperature, it is a clear indication that more thermal energy is required.
-
Ensure Anhydrous Conditions: While not directly a temperature issue, the presence of moisture will quench the strong base required for the reaction, leading to low yields regardless of temperature. Ensure all glassware is oven-dried and solvents are anhydrous[1].
-
Question 2: I've obtained a product, but my NMR and GC-MS analyses show a significant impurity with a higher molecular weight. What is this byproduct and how can I avoid it?
Answer:
The most probable impurity is the self-condensation product of ethyl phenylacetate, which is ethyl 2,4-diphenylacetoacetate.
-
Potential Cause: Reaction Temperature is Too High. While heat can increase the rate of the desired mixed Claisen condensation, excessively high temperatures can disproportionately favor the self-condensation of ethyl phenylacetate[2][3][4]. At elevated temperatures, the kinetic barrier for the ethyl phenylacetate enolate to attack another molecule of ethyl phenylacetate is more easily overcome. Some solvent-free procedures even utilize high temperatures (e.g., 100 °C) to intentionally promote this self-condensation[2][4].
-
Recommended Solutions:
-
Reduce Reaction Temperature: If you are running the reaction at a high reflux, try reducing the temperature or running the reaction at room temperature for a longer period. The goal is to find a thermal "sweet spot" that is sufficient to drive the desired reaction without significantly promoting the self-condensation side reaction.
-
Control the Stoichiometry and Addition Rate: To minimize self-condensation, the concentration of the ethyl phenylacetate enolate should be kept low at any given time. This is achieved by the slow, dropwise addition of ethyl phenylacetate to a mixture of the base and a stoichiometric excess of ethyl formate[5][6]. This ensures that the newly formed enolate is more likely to encounter a molecule of ethyl formate (the non-enolizable ester) before it can react with another molecule of ethyl phenylacetate.
-
Question 3: My final product seems to be degrading, and I'm observing gas evolution during workup or purification. What could be happening?
Answer:
This suggests thermal decomposition of your β-keto ester product, likely through decarboxylation.
-
Potential Cause: Excessive Heat During Workup or Purification. The product, this compound, is a β-keto ester. These compounds can be susceptible to hydrolysis and subsequent decarboxylation (loss of CO2) upon heating in the presence of acid or base, which is often part of the workup procedure[1]. If you are using distillation for purification, excessively high temperatures can also cause thermal decomposition.
-
Recommended Solutions:
-
Maintain Low Temperatures During Workup: Perform the acidic quench of the reaction mixture in an ice bath to dissipate any heat generated.
-
Use Vacuum Distillation: If distillation is required for purification, perform it under reduced pressure. This allows the product to boil at a much lower temperature, minimizing the risk of thermal decomposition and decarboxylation.
-
Avoid Prolonged Heating: Whether during the reaction itself or purification, minimize the time the product is exposed to high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: There is no single "optimal" temperature, but rather a trade-off between reaction rate and selectivity.
-
Low Temperature (0 °C to Room Temperature): This range generally provides higher selectivity for the desired mixed Claisen product over the self-condensation byproduct. However, the reaction rate is significantly slower, often requiring extended reaction times (24-72 hours)[1].
-
Elevated Temperature (Reflux): Heating the reaction to the boiling point of the solvent (e.g., ethanol, ~78 °C) dramatically increases the reaction rate. However, this also increases the rate of the competing self-condensation of ethyl phenylacetate, potentially lowering the purity of the final product[7]. A common strategy is to start the reaction at a lower temperature and gently heat as needed while monitoring by TLC.
Q2: How does temperature influence the choice of base?
A2: The choice of base is critical. To prevent transesterification (swapping of the ester's alkoxy group), the alkoxide base should match the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters)[8]. Temperature influences the base's effectiveness; higher temperatures can increase the solubility and reactivity of the base but may also promote side reactions. For mixed Claisen condensations, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used, often at low temperatures (e.g., -78 °C to 0 °C), to cleanly generate the enolate of ethyl phenylacetate before introducing the ethyl formate[8].
Q3: Can I run this reaction without a solvent, and how does temperature play a role?
A3: Yes, solvent-free Claisen condensations have been reported. In one example of a self-condensation, ethyl phenylacetate was heated with potassium tert-butoxide at 100 °C for 30 minutes, yielding the self-condensation product in 80% yield[2][4]. This demonstrates that high temperatures can be used to drive the reaction to completion quickly in the absence of a solvent. However, for a mixed condensation, such a high temperature would likely lead to a mixture of products, with the self-condensation product being significant. A solvent-free approach for the mixed condensation would require careful temperature optimization, likely at a much lower temperature than 100 °C, to manage selectivity.
Data Summary and Protocols
Table 1: Effect of Temperature on Reaction Parameters
| Parameter | Low Temperature (e.g., Room Temp) | High Temperature (e.g., Reflux) | Causality & Expert Commentary |
| Reaction Time | Long (e.g., 24-72 hours) | Short (e.g., 2-8 hours) | Higher temperature provides more kinetic energy, increasing the frequency and energy of molecular collisions, thus accelerating the reaction rate. |
| Yield of Desired Product | Potentially higher | Can be lower due to side reactions | While the reaction is faster at high temperatures, competing pathways also accelerate, potentially consuming starting material in non-productive ways. |
| Purity (Selectivity) | Generally higher | Generally lower | The activation energy for the self-condensation of ethyl phenylacetate is more readily overcome at higher temperatures, leading to this major impurity[4]. |
| Risk of Decarboxylation | Low | Moderate to High | The β-keto ester product is more susceptible to thermal decomposition at elevated temperatures, especially if acidic or basic residues are present. |
Experimental Protocol: Baseline Synthesis at Room Temperature
This protocol is designed to favor selectivity for the desired mixed Claisen product.
Materials:
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Ethyl Formate (Anhydrous)
-
Ethyl Phenylacetate (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Dilute Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of anhydrous ethyl formate to the sodium ethoxide solution.
-
Slow Addition of Ester: Add anhydrous ethyl phenylacetate (1.0 equivalent) dropwise to the stirred solution over a period of 1-2 hours. The slow addition is crucial to keep the instantaneous concentration of the ethyl phenylacetate enolate low, thus minimizing self-condensation[6].
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Pour the mixture into a beaker containing ice and water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers carefully with cold, dilute hydrochloric acid to a pH of ~3-4. The product should precipitate or form an oil.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield/Purity
Caption: Troubleshooting workflow for temperature-related issues.
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing reaction pathways dependent on temperature.
References
- 1. fiveable.me [fiveable.me]
- 2. butler.elsevierpure.com [butler.elsevierpure.com]
- 3. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
Choosing the right base for the synthesis of ethyl 3-oxo-2-phenylpropanoate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of ethyl 3-oxo-2-phenylpropanoate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method is a mixed or crossed Claisen condensation .[1][2] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3] For this specific target, the reactants are typically ethyl phenylacetate (which possesses acidic α-hydrogens and acts as the nucleophile) and an ester that cannot form an enolate, such as ethyl formate (which acts as the electrophile).[4][5]
Q2: Why is the choice of base so critical in a Claisen condensation?
The base in a Claisen condensation serves two essential functions, making its selection paramount for reaction success:
-
Enolate Formation: The base must be strong enough to deprotonate the α-carbon of the starting ester (ethyl phenylacetate, α-proton pKa ≈ 25) to form the nucleophilic enolate intermediate.[6][7]
-
Driving the Equilibrium: The overall Claisen condensation is an equilibrium-limited process. The final product, a β-keto ester, is significantly more acidic (pKa ≈ 11-13) than the starting ester. The base deprotonates this product, forming a highly stabilized enolate.[8][9] This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[2][6][10]
An inappropriate base can lead to side reactions like saponification (ester hydrolysis) or transesterification, resulting in low yields and complex purification.[6][11][12]
Q3: Why must a stoichiometric amount (at least one full equivalent) of base be used instead of a catalytic amount?
Unlike many base-catalyzed reactions, the Claisen condensation consumes the base in the final step. As explained above, the base is required to deprotonate the β-keto ester product to drive the reaction to completion.[13] This deprotonation forms the salt of the product enolate. Since the base is consumed in this thermodynamically favorable step, it is not regenerated and must be used in at least a 1:1 molar ratio with the limiting reagent (the ester with α-hydrogens).[10]
Troubleshooting Guide: Base-Related Issues
Q4: My reaction yield is very low or non-existent. What base-related factors could be the cause?
Low yields are a common frustration, often traceable back to the base or reaction conditions.
-
Insufficient Base Strength: The base must have a conjugate acid with a pKa significantly higher than that of the ester's α-proton (pKa ≈ 25). If the base is too weak, it will not generate a sufficient concentration of the ester enolate for the reaction to proceed effectively.
-
Base Degradation or Impurity: Strong bases, particularly sodium hydride (NaH) and alkoxides, can be deactivated by moisture or carbon dioxide from the air. Ensure you are using fresh, high-quality base from a properly sealed container. NaH should be washed with dry hexanes to remove the protective mineral oil, which can interfere with the reaction.
-
Presence of Moisture: Trace amounts of water in the solvent or on the glassware will quench the strong base and the enolate intermediate. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.[9]
-
Incorrect Stoichiometry: As detailed in Q3, using less than a full equivalent of base will result in an incomplete reaction, as there won't be enough base to drive the equilibrium forward by deprotonating the product.[13]
Q5: I'm observing significant side products. How can the base choice help minimize them?
The formation of side products is often a direct consequence of the base's properties.
-
Problem: Transesterification.
-
Symptom: You observe mthis compound or other mixed esters in your product mixture.
-
Cause: This occurs when the alkoxide base does not match the alkoxy group of the reacting esters.[6] For example, using sodium methoxide with ethyl esters will lead to a mixture of ethyl and methyl esters, complicating the final product.[12][14]
-
Solution: Always match the alkoxide base to the ester. For ethyl esters, use sodium ethoxide (NaOEt). This ensures that even if the base acts as a nucleophile, the starting material is simply regenerated.[12]
-
-
Problem: Saponification (Ester Hydrolysis).
-
Symptom: You isolate the carboxylic acid (phenylacetic acid) instead of the desired β-keto ester.
-
Cause: Using hydroxide bases (e.g., NaOH, KOH) is incompatible with Claisen condensations. The hydroxide will readily attack the ester carbonyl, leading to irreversible hydrolysis.[11][14] Water contamination can also lead to hydrolysis.
-
Solution: Never use hydroxide bases. Use alkoxides or non-nucleophilic hydride bases under strictly anhydrous conditions.
-
-
Problem: Self-Condensation of Ethyl Phenylacetate.
-
Symptom: Formation of ethyl 3-oxo-2,4-diphenylbutanoate.
-
Cause: The enolate of ethyl phenylacetate attacks another molecule of itself instead of the intended electrophile (ethyl formate).
-
Solution: This is a kinetic and steric issue. Ensure the electrophile (ethyl formate) is highly reactive and present in sufficient concentration. A common strategy is to add the ethyl phenylacetate slowly to a mixture of the base and ethyl formate.[4] Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can also favor the desired crossed reaction by pre-forming the enolate before the electrophile is introduced.
-
In-Depth Guide to Base Selection
The ideal base for this synthesis is strong enough to effect deprotonation, is not overly nucleophilic, and does not introduce competing side reactions.
Comparison of Common Bases
| Base | Formula | pKa (Conj. Acid) | Key Advantages | Potential Issues & Considerations |
| Sodium Ethoxide | NaOEt | ~16 (Ethanol) | Industry Standard: Cost-effective and prevents transesterification with ethyl esters.[15] | Equilibrium Controlled: The initial enolate formation is not complete, which can sometimes lead to side reactions. Requires strictly anhydrous conditions. |
| Sodium Hydride | NaH | ~36 (H₂) | Irreversible Deprotonation: Very strong base that deprotonates the ester completely, driving enolate formation. The only byproduct is H₂ gas.[1][2] | Safety Hazard: Highly flammable and reactive with water. Must be handled with extreme care under an inert atmosphere. Often supplied in mineral oil, which must be removed. |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine) | Strong & Bulky: A very strong, non-nucleophilic base.[12] Its steric bulk prevents it from acting as a nucleophile. Ideal for controlled, directed condensations where self-condensation is a major concern.[14] | Cost & Preparation: More expensive and typically prepared in situ at low temperatures (-78 °C) from n-butyllithium and diisopropylamine, requiring specialized equipment. |
Base Selection Workflow
The following decision tree can guide your choice of base for the synthesis.
Caption: Decision workflow for selecting the optimal base.
Reaction Mechanism & Protocol
General Mechanism of the Mixed Claisen Condensation
The mechanism proceeds through several key steps, with the final deprotonation being the driving force.
Caption: Key steps in the mixed Claisen condensation mechanism.
Experimental Protocol: Synthesis Using Sodium Ethoxide
This protocol describes a standard lab-scale synthesis. Safety Warning: Sodium ethoxide is corrosive and moisture-sensitive. Anhydrous ethanol is flammable. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Sodium metal
-
Absolute (anhydrous) Ethanol
-
Ethyl Phenylacetate (reagent grade, distilled)
-
Ethyl Formate (reagent grade, distilled)
-
Anhydrous Diethyl Ether or THF
-
Hydrochloric Acid (e.g., 3M aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under a positive pressure of nitrogen. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. Add anhydrous diethyl ether or THF.
-
Addition of Esters: Prepare a mixture of ethyl phenylacetate (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The reaction mixture will likely become a thick slurry as the sodium salt of the product precipitates.
-
Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding cold 3M HCl until the solution is acidic (pH ~2-3). This will protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 3. byjus.com [byjus.com]
- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
Technical Support Center: Purification of Crude Ethyl 3-oxo-2-phenylpropanoate
Welcome to the technical support center for the purification of crude ethyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this versatile β-keto ester. Our aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis. However, its purification is often complicated by its susceptibility to hydrolysis and decarboxylation, as well as the presence of its keto-enol tautomers.[1][2][3] Understanding these potential pitfalls is the first step toward achieving high purity. This guide will address specific issues you may face and provide robust solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a dark oil, and TLC analysis shows multiple spots. What are the likely impurities?
Answer:
Dark coloration and multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of impurities arising from the synthesis or degradation of the product. The primary suspects are:
-
Starting Materials: Unreacted starting materials from the synthesis, such as ethyl phenylacetate and a C1 electrophile source (e.g., ethyl formate or diethyl carbonate), are common impurities.
-
By-products of Synthesis: Side reactions during the synthesis can lead to various by-products. For instance, in a Claisen condensation, self-condensation of the starting ester can occur.[2]
-
Hydrolysis Product: this compound can undergo hydrolysis to form 3-oxo-2-phenylpropanoic acid. This β-keto acid is unstable and can readily decarboxylate.[1][4][5]
-
Decarboxylation Product: The corresponding ketone, 1-phenylpropan-2-one, can be formed upon decarboxylation of the β-keto acid impurity.[2][6]
-
Enol Tautomer: The presence of the enol form of this compound can sometimes appear as a separate, albeit often close, spot on the TLC plate, which can be mistaken for an impurity.[3]
Troubleshooting Workflow:
Caption: Workflow for initial impurity identification.
FAQ 2: I'm attempting purification by silica gel chromatography, but I'm observing significant product degradation on the column. How can I prevent this?
Answer:
Product degradation during silica gel chromatography is a frequent issue with β-keto esters due to the acidic nature of standard silica gel.[3] The silanol groups (Si-OH) on the silica surface can catalyze both hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or pyridine. Let the slurry stand for about an hour before packing the column.
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic or neutral stationary phase. Options include:
-
Neutral Alumina: Offers a non-acidic environment.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
-
-
Minimize Residence Time: A faster elution can reduce the contact time between your compound and the stationary phase, thereby minimizing degradation. This can be achieved by using a slightly more polar solvent system or applying gentle pressure (flash chromatography).
Data Summary: Stationary Phase Selection
| Stationary Phase | Acidity | Recommended for | Potential Issues |
| Silica Gel (untreated) | Acidic | General purpose | Can cause degradation of acid-sensitive compounds like β-keto esters.[3] |
| Deactivated Silica Gel | Neutralized | Acid-sensitive compounds | Requires pre-treatment with a base. |
| Neutral Alumina | Neutral | Acid-sensitive compounds | Can have different selectivity compared to silica. |
| Florisil® | Weakly acidic | Moderately acid-sensitive compounds | May require solvent system optimization. |
FAQ 3: My purified product shows two closely spaced spots on TLC and broad peaks in HPLC. Is it still impure?
Answer:
This is a classic manifestation of keto-enol tautomerism in β-keto esters.[3][7] this compound exists as an equilibrium mixture of the keto and enol forms. These two tautomers can have slightly different polarities, leading to peak broadening or even the appearance of two distinct peaks in chromatographic analyses.
Troubleshooting and Confirmation:
-
Variable Temperature NMR: Acquire ¹H NMR spectra at different temperatures. As the temperature increases, the rate of interconversion between the keto and enol forms will increase, which can lead to the coalescence of the separate signals for the two tautomers into a single, averaged signal.
-
Modify HPLC Conditions:
-
Adjust pH: The rate of tautomer interconversion is often pH-dependent.[7] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes accelerate the interconversion, resulting in a single, sharper peak.
-
Elevate Temperature: Similar to NMR, increasing the column temperature can speed up the interconversion and improve peak shape.[7]
-
-
2D TLC Analysis: To confirm if the multiple spots are due to degradation on the plate or tautomerism, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the spots are due to tautomers in equilibrium, they should still lie on the diagonal. If degradation is occurring, you will see off-diagonal spots.[3]
Keto-Enol Tautomerism Visualization:
Caption: Equilibrium between the keto and enol forms.
FAQ 4: I'm trying to purify my product by vacuum distillation, but it seems to be decomposing at higher temperatures. What are the optimal conditions?
Answer:
Thermal decomposition is a significant concern for β-keto esters. The primary degradation pathway at elevated temperatures is decarboxylation, especially if any acidic or basic impurities are present.[1][5]
Recommended Distillation Protocol:
-
Use High Vacuum: A high vacuum (typically <1 mmHg) is crucial to lower the boiling point of the compound and minimize the required temperature.
-
Short Path Distillation: A short path distillation apparatus is highly recommended. This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and decreasing the likelihood of decomposition.
-
Pre-neutralize the Crude Product: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities that could catalyze decarboxylation. Ensure the product is thoroughly dried before distillation, as water can lead to hydrolysis.
-
Monitor Temperature Carefully: Use an oil bath for even heating and monitor both the bath temperature and the vapor temperature. The vapor temperature should remain stable during the collection of the main fraction.
Experimental Protocol: Pre-distillation Wash
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL for a 10 g scale).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent before proceeding with distillation.
FAQ 5: Can I use recrystallization for purification? If so, what is a suitable solvent system?
Answer:
Recrystallization can be an effective method for purifying this compound, particularly if the crude product is a solid or a high-boiling oil. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
Suggested Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a small amount of ethyl acetate and then add hexane until cloudiness persists. Heat to redissolve and then cool.
-
Diethyl Ether/Petroleum Ether: Similar to the hexane/ethyl acetate system, this is another good option for non-polar impurities.
Recrystallization Workflow:
Caption: A general workflow for recrystallization.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Oxo-2-Phenylpropanoate
Welcome to the technical support guide for the laboratory-scale synthesis of ethyl 3-oxo-2-phenylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this important synthetic transformation. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your success.
The synthesis of β-keto esters like this compound is a cornerstone of organic synthesis, providing a key intermediate for more complex molecular architectures.[1] The most common and reliable method for this transformation is the mixed Claisen condensation .[2][3] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3]
Specifically, for this compound, the reaction occurs between ethyl phenylacetate and a non-enolizable ester, typically diethyl carbonate or ethyl formate, with a strong base like sodium ethoxide. This guide will focus on the synthesis using diethyl carbonate.
Core Synthesis Protocol: Mixed Claisen Condensation
This protocol outlines a standard procedure for the synthesis of this compound on a laboratory scale.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Stoichiometry |
| Sodium Metal | 22.99 | 110 | 2.53 g | 1.1 eq |
| Absolute Ethanol | 46.07 | - | 50 mL | Solvent |
| Diethyl Carbonate | 118.13 | 200 | 23.6 g (24.2 mL) | 2.0 eq |
| Ethyl Phenylacetate | 164.20 | 100 | 16.4 g (16.0 mL) | 1.0 eq |
| Diethyl Ether | - | - | As needed | Extraction |
| Acetic Acid | - | - | ~7 mL | Quenching |
| Saturated NaCl (Brine) | - | - | As needed | Washing |
| Anhydrous MgSO₄ | - | - | As needed | Drying Agent |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add small pieces of sodium metal (1.1 eq) to absolute ethanol in a flask equipped with a reflux condenser. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.[1] After all the sodium has reacted, cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl carbonate (2.0 eq). Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Ester: While vigorously stirring, add ethyl phenylacetate (1.0 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly neutralize it by adding glacial acetic acid until the pH is approximately 7.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with saturated brine to aid in phase separation. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
Question 1: My reaction yielded very little or no desired product. What went wrong?
This is the most common issue and can stem from several factors related to the reagents or reaction conditions. The Claisen condensation is an equilibrium-driven reaction, and several factors can disrupt this balance.[4]
Possible Causes & Solutions:
-
Inactive Base (Moisture Contamination): The cornerstone of this reaction is a strong, anhydrous base. Sodium ethoxide is highly hygroscopic and will be quenched by any water present in the ethanol, glassware, or starting materials.
-
Solution: Always use freshly prepared sodium ethoxide from clean sodium metal and absolute (anhydrous) ethanol.[1] Ensure all glassware is oven-dried or flame-dried before use and the reaction is run under an inert atmosphere.
-
-
Incorrect Stoichiometry: A stoichiometric amount of base (at least 1 full equivalent relative to the enolizable ester) is required. This is because the final product, a β-keto ester, has a highly acidic α-proton (pKa ≈ 11) which is deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the entire equilibrium towards the product.[3][4] Using only a catalytic amount of base will result in very low yields.
-
Solution: Use at least 1.05-1.1 equivalents of sodium ethoxide relative to the ethyl phenylacetate. This ensures the reaction goes to completion.
-
-
Low Reaction Temperature/Time: While the initial addition is done at a low temperature to control the exotherm, the main reaction period requires sufficient thermal energy and time to reach equilibrium.
-
Solution: After the controlled addition, ensure the reaction is allowed to stir at room temperature for a sufficient duration (e.g., overnight) to ensure completion. Gentle warming (to 40-50 °C) can sometimes be employed, but this may increase side reactions.
-
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Question 2: My NMR spectrum shows significant amounts of ethyl phenylacetate self-condensation product. How can I prevent this?
This occurs when the enolate of ethyl phenylacetate attacks another molecule of itself instead of the intended diethyl carbonate. This is a classic challenge in mixed Claisen condensations.
Possible Causes & Solutions:
-
Reaction Kinetics: The self-condensation is a competing reaction. The key is to control the conditions to favor the reaction with diethyl carbonate.
-
Solution 1 (Slow Addition): The protocol of slowly adding the enolizable ester (ethyl phenylacetate) to a mixture of the base and the non-enolizable ester (diethyl carbonate) is crucial. This ensures that the concentration of the ethyl phenylacetate enolate is always low, minimizing the chance of self-condensation.
-
Solution 2 (Excess of Non-Enolizable Ester): Using an excess (e.g., 2 equivalents) of diethyl carbonate increases the probability of a productive collision between the enolate and the desired electrophile.[2]
-
Question 3: I formed a persistent emulsion during the aqueous workup. How can I break it?
Emulsions are common when dealing with basic aqueous layers and organic solvents, especially when salts are formed during neutralization.
Possible Causes & Solutions:
-
Insufficient Ionic Strength: The aqueous layer may have a density too similar to the organic layer.
-
Solution: Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel. This dramatically increases the ionic strength and density of the aqueous layer, forcing a clean separation.
-
-
Vigorous Shaking: Overly aggressive shaking can create fine droplets that are slow to coalesce.
-
Solution: Use gentle, swirling inversions of the separatory funnel rather than vigorous shaking. If an emulsion forms, allow it to stand for an extended period. Gentle tapping or stirring with a glass rod at the interface can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the mixed Claisen condensation in this synthesis? The reaction proceeds through a series of equilibrium steps:
-
Enolate Formation: The strong base (ethoxide) removes an acidic α-proton from ethyl phenylacetate to form a resonance-stabilized enolate.[5][6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.[5]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: This intermediate collapses, eliminating an ethoxide leaving group to form the initial β-keto ester product.[4][7]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a very acidic proton between the two carbonyl groups. The ethoxide base quickly and irreversibly removes this proton, forming a resonance-stabilized enolate of the product. This final step drives the reaction to completion.[3]
-
Protonation: An acidic workup (e.g., adding acetic acid) neutralizes the enolate to yield the final, neutral product.[6]
Q2: Why can't I use a base like sodium hydroxide (NaOH)? Using hydroxide bases (like NaOH or KOH) would lead to irreversible saponification (hydrolysis) of the ester starting materials and the product, forming carboxylate salts.[6] This would destroy your reactants and product. The base must be a non-nucleophilic strong base or, more ideally, the alkoxide corresponding to the ester's alcohol group (e.g., ethoxide for ethyl esters). Using the corresponding alkoxide prevents transesterification from being a complicating side reaction.[3]
Q3: What are the primary safety concerns for this procedure?
-
Sodium Metal: Reacts violently with water and is highly flammable. It should be handled under mineral oil and in an inert atmosphere. Any residual sodium should be quenched carefully with a high-boiling alcohol like isopropanol or butanol, never water.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
-
Strong Base: Sodium ethoxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.
-
Infrared (IR) Spectroscopy: Will show characteristic C=O stretches for both the ketone and the ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of Ethyl 3-Oxo-2-Phenylpropanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the precise characterization of intermediates is paramount. Ethyl 3-oxo-2-phenylpropanoate and its derivatives are a class of β-keto esters that serve as versatile building blocks. Their inherent reactivity, however, presents unique analytical challenges. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of these compounds, grounded in scientific principles and field-proven insights to ensure analytical integrity.
The Analytical Challenge: Instability and Tautomerism
The analysis of β-keto esters like this compound by GC-MS is complicated by two primary factors: thermal instability and keto-enol tautomerism. The presence of a ketone group beta to the ester functionality makes the molecule susceptible to decarboxylation, particularly at the elevated temperatures of the GC injector port.[1][2] This can lead to the formation of degradation products, compromising the accuracy of the analysis.
Furthermore, β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium can be influenced by solvent and temperature, potentially leading to peak broadening or the appearance of multiple peaks for a single analyte in the chromatogram, complicating quantification and identification.[3][4][5]
Strategic Approaches to GC-MS Analysis: A Comparative Overview
To address these challenges, two primary strategies are employed for the GC-MS analysis of this compound and its derivatives: direct analysis of the underivatized compound and analysis following chemical derivatization. This guide will compare these approaches, providing the rationale behind the experimental choices.
Method 1: Direct Analysis of Underivatized this compound
Direct injection of the underivatized analyte is often the most straightforward approach. However, for β-keto esters, this method requires careful optimization to minimize on-column degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point due to its versatility and suitability for aromatic compounds.
-
Injector: Split/splitless inlet. For trace analysis, splitless mode is preferred.
-
Injector Temperature: A lower injector temperature (e.g., 200-220 °C) should be evaluated to minimize thermal degradation.
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Chromatogram: A successful direct analysis will yield a sharp, symmetrical peak for the analyte. However, the presence of broader peaks or additional, earlier-eluting peaks could indicate on-column degradation or the separation of tautomers.
-
Mass Spectrum: The mass spectrum of the parent compound is expected to show a molecular ion peak (M+) at m/z 192. Key fragment ions would arise from the cleavage of the ester and ketone functionalities. Based on the fragmentation of similar molecules like ethyl benzoylacetate, characteristic fragments would include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[6][7]
Method 2: Analysis via Derivatization
Derivatization is a chemical modification technique used to convert an analyte into a more volatile and thermally stable form, making it more amenable to GC analysis.[1] For β-keto esters, a two-step derivatization involving methoximation followed by silylation is a robust approach.
1. Derivatization Procedure:
-
Step 1: Methoximation:
-
To a dried sample (e.g., evaporated residue of an extract), add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 60 °C for 60 minutes to convert the keto group to its methoxime derivative. This step is crucial to prevent keto-enol tautomerism and inhibit decarboxylation.
-
-
Step 2: Silylation:
-
After cooling, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70 °C for 60 minutes. This step converts the enolic hydroxyl group (if present) and any other active hydrogens to their trimethylsilyl (TMS) ethers, increasing volatility.
-
2. GC-MS Instrumentation and Conditions:
-
The same GC-MS system and column as in the direct analysis method can be used.
-
Injector Temperature: Can be set higher (e.g., 250 °C) due to the increased thermal stability of the derivative.
-
Oven Temperature Program: The temperature program may need to be adjusted based on the retention time of the derivatized analyte.
-
Chromatogram: The derivatized analyte will have a longer retention time than the underivatized compound. The peak should be sharp and symmetrical, indicating good chromatographic behavior.
-
Mass Spectrum: The mass spectrum will correspond to the methoxime-TMS derivative. The molecular ion peak will be significantly higher than that of the underivatized compound. The fragmentation pattern will be characteristic of the derivative, providing definitive structural information. For example, the loss of a methyl group (m/z 15) from a TMS ether is a common fragmentation pathway.
Comparative Performance Analysis
| Parameter | Direct Analysis | Analysis after Derivatization | Rationale & Insights |
| Analyte Stability | Prone to thermal degradation and decarboxylation.[1] | Significantly improved thermal stability. | Derivatization protects the labile β-keto functionality, leading to more accurate and reproducible results. |
| Chromatographic Peak Shape | May exhibit peak tailing or splitting due to tautomerism.[3][4] | Typically sharp and symmetrical peaks. | Methoximation "locks" the keto group, preventing on-column tautomer interconversion. |
| Sensitivity | Can be lower due to analyte degradation. | Generally higher due to improved chromatographic performance and potentially favorable fragmentation. | Better peak shape and reduced analyte loss lead to improved signal-to-noise ratios. |
| Method Complexity | Simpler and faster sample preparation. | More complex and time-consuming sample preparation. | The choice depends on the analytical need; for qualitative screening, direct analysis may suffice, while for accurate quantification, derivatization is recommended. |
| Confirmation of Identity | Relies on the fragmentation of the native molecule, which may be weak or ambiguous. | The derivative provides a unique mass spectrum with characteristic fragments, enhancing confidence in identification. | The formation of a specific derivative with an expected mass shift is a powerful tool for structural confirmation. |
Visualization of the Analytical Workflow
Caption: Comparative workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Conclusion and Recommendations
For the robust and accurate analysis of this compound and its derivatives, a GC-MS method employing a two-step derivatization (methoximation followed by silylation) is the superior approach. This strategy effectively mitigates the inherent challenges of thermal instability and keto-enol tautomerism, leading to improved chromatographic performance, enhanced sensitivity, and greater confidence in analyte identification and quantification.
While direct analysis offers a simpler workflow, it should be approached with caution and requires careful optimization of GC conditions to minimize analyte degradation. For routine quality control where speed is critical and semi-quantitative data is acceptable, a well-optimized direct injection method may be suitable. However, for method validation, impurity profiling, and accurate quantitative studies in a research and development setting, the derivatization method is highly recommended.
The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase, provides a good balance of selectivity for these aromatic compounds. Ultimately, the selection of the analytical method should be guided by the specific requirements of the study, with a clear understanding of the potential pitfalls associated with the analysis of β-keto esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Reactivity of Ethyl 3-Oxo-2-phenylpropanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters stand as indispensable building blocks, prized for the versatility afforded by their dual functional groups. Their unique structural motif, characterized by a ketone at the β-position relative to an ester, confers a remarkable reactivity profile that has been harnessed in the synthesis of a vast array of pharmaceuticals and complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of ethyl 3-oxo-2-phenylpropanoate against two other widely utilized β-keto esters: ethyl acetoacetate and ethyl benzoylacetate.
Our exploration will delve into the nuanced interplay of steric and electronic effects that govern the reactivity of these molecules. By examining their performance in key chemical transformations, supported by experimental data, this guide aims to equip researchers with the insights necessary for informed substrate selection and reaction design.
Structural and Electronic Landscape of β-Keto Esters
The reactivity of a β-keto ester is fundamentally dictated by the acidity of the α-protons and the stability of the resulting enolate. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the methylene protons, making them readily accessible for deprotonation by a variety of bases.
| Compound | Structure | Key Structural Features |
| This compound | α-phenyl substitution | |
| Ethyl acetoacetate | α-unsubstituted, methyl ketone | |
| Ethyl benzoylacetate | α-unsubstituted, phenyl ketone |
Ethyl acetoacetate serves as our baseline, representing a simple alkyl β-keto ester. Its α-protons are readily abstracted to form a resonance-stabilized enolate.
Ethyl benzoylacetate , with a phenyl group on the ketone, introduces electronic effects through conjugation. The phenyl ring can further delocalize the negative charge of the enolate, influencing its stability and nucleophilicity.
This compound presents a more complex scenario. The phenyl group directly attached to the α-carbon introduces significant steric hindrance around the reactive center. Electronically, the phenyl group can have a dual role, capable of both inductive electron withdrawal and resonance effects that can influence enolate stability.
Acidity of α-Hydrogens
| Compound | Approximate pKa | Rationale |
| Ethyl acetoacetate | ~11[1] | The two carbonyl groups effectively stabilize the conjugate base. |
| Ethyl benzoylacetate | ~10.8[2] | The phenyl ketone can provide additional resonance stabilization to the enolate. |
| This compound | Predicted to be less acidic than ethyl acetoacetate | The electron-donating character of the phenyl group at the α-position can destabilize the carbanion, while steric hindrance may impede solvation of the conjugate base. |
Comparative Reactivity in Key Transformations
The structural and electronic differences outlined above manifest in distinct reactivity patterns in common synthetic transformations.
Enolate Formation and Stability
The formation of a stable enolate is the cornerstone of β-keto ester reactivity. The rate and equilibrium of enolate formation are influenced by the acidity of the α-proton and the stability of the resulting enolate.
References
A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-Oxo-2-Phenylpropanoate: Unraveling Molecular Structure with NMR, IR, and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a cornerstone of innovation. Ethyl 3-oxo-2-phenylpropanoate, a versatile β-keto ester, serves as a critical building block in the synthesis of a wide array of pharmaceutical and fine chemical entities. Its inherent keto-enol tautomerism, however, presents a nuanced analytical challenge. This guide provides an in-depth, comparative analysis of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the comprehensive characterization of this important synthetic intermediate.
The Dynamic Duo: Unveiling Keto-Enol Tautomerism with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural assignment of organic molecules in solution.[1] For this compound, NMR is particularly insightful as it allows for the simultaneous observation and quantification of both the keto and enol tautomers present in equilibrium.[2] The slow exchange between these forms on the NMR timescale enables the resolution of distinct signals for each species.[3]
The position of the keto-enol equilibrium is highly dependent on the solvent, with polar solvents generally favoring the more polar keto form.[3][4] This phenomenon is a critical consideration in experimental design, as the choice of deuterated solvent will directly impact the observed spectral features.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound in a common solvent like deuterochloroform (CDCl₃) will display a unique set of signals for both the keto and enol forms.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |
| ~12.5 | Singlet | (variable) | Enolic -OH |
| 7.2 - 7.4 | Multiplet | 5H | Aromatic C₆H₅ (Keto & Enol) |
| ~5.5 | Singlet | (variable) | Vinylic =CH- (Enol) |
| 4.1 - 4.2 | Quartet | 2H | -OCH₂CH₃ (Keto & Enol) |
| ~3.7 | Singlet | (variable) | α-CH (Keto) |
| 1.2 - 1.3 | Triplet | 3H | -OCH₂CH₃ (Keto & Enol) |
The most striking feature of the ¹H NMR spectrum is the downfield singlet corresponding to the enolic hydroxyl proton, often appearing around 12.5 ppm due to strong intramolecular hydrogen bonding. The integration of the signals for the enolic vinylic proton and the ketonic α-proton provides a direct measure of the keto-enol ratio in the given solvent.
¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum, often acquired with proton decoupling, provides a count of the unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, further solidifying the structural assignment.[5]
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment (Tautomer) | | :--- | :--- | :--- | :--- | | ~200 | C | Ketonic C=O (Keto) | | ~170 | C | Ester C=O (Keto & Enol) | | ~165 | C | Enolic =C-O (Enol) | | 135-140 | C | Aromatic C (Keto & Enol) | | 127-129 | CH | Aromatic CH (Keto & Enol) | | ~95 | CH | Enolic =CH (Enol) | | ~61 | CH₂ | -OCH₂CH₃ (Keto & Enol) | | ~50 | CH | α-CH (Keto) | | ~14 | CH₃ | -OCH₂CH₃ (Keto & Enol) |
The presence of distinct carbonyl signals for the ketone and ester groups in the keto form, and the characteristic upfield shift of the enolic carbons, provides unambiguous evidence for the tautomeric equilibrium.
A Comparative Look: NMR vs. IR and Mass Spectrometry
While NMR provides a detailed structural map, IR spectroscopy and Mass Spectrometry offer complementary and often more rapid insights into the molecule's functional groups and molecular weight.
Table 3: Comparison of Analytical Techniques for the Analysis of this compound
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, tautomeric ratio | Functional groups present | Molecular weight, elemental composition, fragmentation pattern |
| Sample Requirements | 5-20 mg, soluble in deuterated solvent | Small amount, can be neat or in solution | Microgram to nanogram quantities |
| Analysis Time | Minutes to hours | Seconds to minutes | Seconds to minutes |
| Key Strengths | Unambiguous structure elucidation, quantification of tautomers | Rapid identification of carbonyls, C=C bonds, and O-H bonds | High sensitivity, determination of molecular formula |
| Limitations | Lower sensitivity, requires more sample, expensive instrumentation | Provides limited connectivity information, overlapping signals can be complex | Isomers can be difficult to distinguish, fragmentation can be complex |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a fast and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[5] For this compound, the IR spectrum will exhibit distinct absorption bands for both the keto and enol tautomers.
Expected IR Absorptions for this compound:
-
Keto form:
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1685 cm⁻¹ (C=O stretch, ketone)
-
-
Enol form:
-
~3200-2500 cm⁻¹ (broad, O-H stretch, intramolecularly hydrogen-bonded)
-
~1640 cm⁻¹ (C=O stretch, conjugated ester)
-
~1600 cm⁻¹ (C=C stretch, enol)
-
The broad O-H stretch and the presence of multiple carbonyl absorptions are strong indicators of the keto-enol tautomerism.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.[4] For this compound (MW: 192.21 g/mol ), the molecular ion peak [M]⁺ at m/z 192 would be expected.
Predicted Fragmentation Pathways:
The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[4]
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 147.
-
Loss of the ethyl group (-C₂H₅): [M - 29]⁺, resulting in a fragment at m/z 163.
-
McLafferty Rearrangement: For the keto form, this can lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 164.
-
Cleavage of the phenyl group (-C₆H₅): [M - 77]⁺, giving a fragment at m/z 115.
The presence of these characteristic fragments can confirm the presence of the ethyl ester and phenyl functionalities.
Visualizing the Workflow and Structure
To streamline the analytical process, a logical workflow is essential. The following diagrams illustrate the molecular structure and a recommended analytical workflow.
Caption: Keto-enol tautomerism of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]
- 3. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Multi-faceted Spectroscopic Approach to the Structural Validation of Ethyl 3-oxo-2-phenylpropanoate
A Senior Application Scientist's Guide to Ensuring Molecular Integrity Through IR, NMR, and Mass Spectrometry
In the realm of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as ethyl 3-oxo-2-phenylpropanoate, a versatile building block in synthetic chemistry, precise structural validation is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this β-keto ester. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data to build a cohesive and validated structural model.
The Imperative of Orthogonal Data in Structure Determination
No single analytical technique provides a complete picture of a molecule's structure.[1][2][3][4] A robust validation strategy relies on the convergence of data from multiple, independent methods. This orthogonal approach ensures that each piece of structural information is corroborated, minimizing the risk of misinterpretation and leading to a high-confidence structural assignment.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[5][6] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a characteristic peak in the IR spectrum.[5][7][8] This technique is exceptionally useful for identifying the presence of specific functional groups.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Data Interpretation for this compound:
The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its constituent functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
| C=O (Ester) | 1750-1735 | Confirms the presence of the ethyl ester functionality. |
| C=O (Ketone) | 1725-1705 | Indicates the presence of the ketone group at the 3-position. |
| C-O (Ester) | 1300-1000 | Corroborates the ester group. |
| C=C (Aromatic) | 1600-1450 | Confirms the presence of the phenyl ring. |
| C-H (sp²) | 3100-3000 | Aromatic C-H stretching. |
| C-H (sp³) | 3000-2850 | Aliphatic C-H stretching from the ethyl and methine groups. |
Note: The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester motif.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[9][10][11][12] When placed in a strong magnetic field, these nuclei can exist in different spin states.[10][11] The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.[9][10][13]
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Expected ¹H NMR Data for this compound:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ (ethyl) | ~1.2 | Triplet | 3H | Ethyl ester methyl group |
| -CH₂- (ethyl) | ~4.2 | Quartet | 2H | Ethyl ester methylene group |
| -CH- (methine) | ~4.5 | Singlet | 1H | Methine proton at the 2-position |
| Aromatic | ~7.2-7.5 | Multiplet | 5H | Phenyl group protons |
Note on Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer. In CDCl₃, this compound is expected to exist predominantly in the keto form. However, the presence of minor peaks corresponding to the enol form (e.g., a vinyl proton around 5.5-6.0 ppm and an enolic hydroxyl proton) should be considered.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Fourier transform and phase correct the spectrum.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |
| -CH₃ (ethyl) | ~14 | Ethyl ester methyl carbon |
| -CH₂- (ethyl) | ~62 | Ethyl ester methylene carbon |
| -CH- (methine) | ~58 | Methine carbon at the 2-position |
| Aromatic | ~127-135 | Phenyl group carbons |
| C=O (Ester) | ~168 | Ester carbonyl carbon |
| C=O (Ketone) | ~195 | Ketone carbonyl carbon |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15][16] A sample is first ionized, and the resulting ions are separated based on their m/z and detected.[14][16][17] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.[18]
Experimental Protocol: Electrospray Ionization (ESI) - Time of Flight (TOF) MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are accelerated into the TOF mass analyzer, where their m/z is determined by measuring the time it takes for them to travel a fixed distance.
Data Interpretation for this compound (C₁₁H₁₂O₃):
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): The molecular formula of this compound is C₁₁H₁₂O₃, with a monoisotopic mass of 192.0786 g/mol .[19] In positive ion mode ESI-MS, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 193.0865 or the sodium adduct [M+Na]⁺ at m/z 215.0684.
-
Fragmentation Pattern: While ESI is a "soft" ionization technique, some fragmentation may be observed. Common fragmentation pathways for β-keto esters include the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Comparative Analysis and Workflow
The combination of these three techniques provides a self-validating system for the structural elucidation of this compound.
Conclusion
The structural validation of this compound is effectively achieved through the synergistic application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the key ester and ketone functional groups. ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively, confirming the connectivity of the atoms. Finally, high-resolution mass spectrometry provides an accurate molecular weight and formula, unequivocally confirming the elemental composition. The convergence of data from these distinct analytical methodologies provides a high degree of confidence in the assigned structure, a critical requirement for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. microbenotes.com [microbenotes.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. process-nmr.com [process-nmr.com]
- 13. Principles of nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. sydney.edu.au [sydney.edu.au]
- 19. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]
A Comparative Guide to Catalysts in the Synthesis of Ethyl 3-Oxo-2-Phenylpropanoate
Ethyl 3-oxo-2-phenylpropanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and fine chemicals. Its synthesis predominantly relies on the Claisen condensation reaction, a fundamental carbon-carbon bond-forming transformation. The choice of catalyst for this reaction is critical, as it significantly influences reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable catalyst for their specific needs.
The Core Transformation: The Claisen Condensation
The synthesis of this compound is achieved through a crossed Claisen condensation between ethyl phenylacetate and an acylating agent, typically diethyl carbonate. The reaction proceeds via the formation of an enolate from ethyl phenylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent.[1][2]
Catalytic Systems: A Comparative Overview
The efficacy of the Claisen condensation is highly dependent on the catalyst employed to facilitate the initial deprotonation of the α-carbon of the ester. This guide will explore and compare several classes of catalysts: traditional strong bases, an alkaline earth metal alkoxide, a lanthanide triflate, a heterogeneous basic resin, and phase-transfer catalysis.
Traditional Strong Base Catalysis: Sodium Ethoxide (NaOEt)
Sodium ethoxide is a classic and widely used strong base for Claisen condensations.[3] Its efficacy lies in its ability to readily deprotonate the α-carbon of the ester, initiating the condensation cascade.
Mechanism of Action: The reaction mechanism involves the deprotonation of ethyl phenylacetate by sodium ethoxide to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of diethyl carbonate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to yield the final product.[4] A stoichiometric amount of base is typically required as the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide base, driving the reaction to completion.[1]
Figure 1: Reaction mechanism for the sodium ethoxide-catalyzed synthesis.
Experimental Protocol: A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere. Ethyl phenylacetate is then added dropwise to the stirred solution, followed by the addition of diethyl carbonate. The reaction mixture is typically heated at reflux for several hours. After completion, the reaction is quenched with a dilute acid and the product is extracted with an organic solvent.[5]
Alkaline Earth Metal Alkoxide: Magnesium Ethoxide (Mg(OEt)₂)
Magnesium ethoxide serves as a milder base compared to its alkali metal counterparts. Its bivalent nature can influence the stereochemical outcome of reactions through chelation.
Mechanism of Action: While a detailed study on this specific reaction is not readily available, the mechanism is expected to be similar to that of sodium ethoxide, involving the formation of a magnesium enolate. The magnesium ion may coordinate with the carbonyl groups of both the enolate and the acylating agent, potentially organizing the transition state.
Experimental Protocol: Magnesium turnings are reacted with anhydrous ethanol in the presence of a catalytic amount of iodine to initiate the formation of magnesium ethoxide. Once the magnesium is consumed, the solution of magnesium ethoxide is treated with ethyl phenylacetate followed by diethyl carbonate. The reaction is then heated under reflux. Workup involves acidification and extraction.
Lanthanide Catalysis: Ytterbium (III) Triflate (Yb(OTf)₃)
Lanthanide triflates are known to be highly effective and water-tolerant Lewis acid catalysts in a variety of organic transformations, including those involving carbonyl compounds.[6] While typically used as Lewis acids, they can also catalyze reactions that proceed through enol or enolate intermediates.
Mechanism of Action: In the context of β-keto ester synthesis, Yb(OTf)₃ can act as a Lewis acid to activate the carbonyl group of the acylating agent (diethyl carbonate), making it more susceptible to nucleophilic attack by the enol form of ethyl phenylacetate. The reaction likely proceeds through a coordinated intermediate.
Figure 2: Plausible mechanism for Ytterbium(III) triflate catalysis.
Experimental Protocol: To a mixture of ethyl phenylacetate and diethyl carbonate in a suitable solvent (e.g., dichloromethane), a catalytic amount of Yb(OTf)₃ (typically 5-10 mol%) is added. The reaction is stirred at room temperature or gentle reflux and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted.
Heterogeneous Catalysis: Amberlyst A-21
Amberlyst A-21 is a weakly basic, macroreticular ion-exchange resin with a polystyrene-divinylbenzene backbone functionalized with dimethylamino groups.[7] Its use as a heterogeneous catalyst offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling.
Mechanism of Action: The basic amine groups on the resin surface act as proton acceptors, facilitating the formation of the enolate from ethyl phenylacetate. The reaction then proceeds on the surface of the catalyst, with the subsequent steps of nucleophilic attack and elimination occurring in a similar fashion to the homogeneous base-catalyzed reaction.
Experimental Protocol: Ethyl phenylacetate, diethyl carbonate, and Amberlyst A-21 resin are mixed in a suitable solvent (or neat). The mixture is stirred at a specified temperature for a designated time. After the reaction is complete, the catalyst is simply filtered off. The filtrate is then concentrated and the crude product is purified.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In this context, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the enolate from the aqueous (or solid) phase to the organic phase where the reaction with the acylating agent occurs.
Mechanism of Action: In a solid-liquid PTC system, a solid base (e.g., potassium carbonate) deprotonates the ethyl phenylacetate. The phase-transfer catalyst (Q⁺X⁻) then forms an ion pair with the enolate (Q⁺Enolate⁻), which is soluble in the organic phase. This ion pair reacts with diethyl carbonate, and the catalyst is regenerated to continue the cycle.
Experimental Protocol: Ethyl phenylacetate, diethyl carbonate, a solid base (e.g., K₂CO₃), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are stirred vigorously in a two-phase system (e.g., toluene/solid). The reaction progress is monitored, and upon completion, the solid is filtered off, and the organic phase is washed and concentrated to yield the product.
Performance Comparison of Catalysts
The following table summarizes the performance of the discussed catalysts for the synthesis of this compound, based on available literature data for this or closely related transformations.
| Catalyst System | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Sodium Ethoxide | Anhydrous Ethanol, Reflux | Several hours | ~86 (for diethyl phenylmalonate)[8] | High yield, well-established | Requires stoichiometric base, anhydrous conditions, and careful handling of sodium metal |
| Magnesium Ethoxide | Anhydrous Ethanol, Reflux | Not specified | Not specified | Potentially milder than NaOEt, may offer stereocontrol | Slower reaction of Mg with ethanol, limited specific data available |
| Ytterbium(III) Triflate | Dichloromethane, RT/Reflux | 3 hours (for transesterification) | ~94 (for transesterification) | Catalytic amount, water-tolerant, mild conditions | Higher cost of catalyst, limited data on direct Claisen condensation |
| Amberlyst A-21 | Solvent-free or Toluene, 80-100 °C | 2 hours (for a related reaction)[9] | ~95 (for a related reaction)[9] | Heterogeneous, reusable, simple work-up | May require higher temperatures, potential for lower activity than homogeneous catalysts |
| Phase-Transfer Catalysis | Toluene/Solid K₂CO₃, 80 °C | Not specified | Not specified | Mild conditions, avoids strong soluble bases | Requires vigorous stirring, catalyst can be expensive, limited specific data |
Experimental Workflow Overview
The general workflow for synthesizing and analyzing this compound is outlined below.
Figure 3: General experimental workflow for the synthesis of this compound.
Conclusion
The selection of a catalyst for the synthesis of this compound involves a trade-off between reactivity, cost, ease of handling, and environmental impact. Traditional strong bases like sodium ethoxide offer high yields but require stringent anhydrous conditions and stoichiometric amounts. Magnesium ethoxide presents a potentially milder alternative, though specific performance data is lacking. Lanthanide catalysts, such as Ytterbium(III) triflate, show promise for high efficiency under mild conditions but come at a higher cost. For processes where catalyst reusability and simplified workup are paramount, the heterogeneous catalyst Amberlyst A-21 is an attractive option. Phase-transfer catalysis offers a method to utilize solid bases under milder conditions, although its efficiency for this specific transformation requires further investigation. Researchers and process chemists should carefully consider these factors to select the optimal catalytic system that aligns with their specific synthetic goals and process constraints.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to Ethyl 3-oxo-2-phenylpropanoate vs. Methyl 3-oxo-2-phenylpropanoate in Organic Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. Among the versatile building blocks in organic synthesis, β-keto esters hold a prominent position. This guide provides an in-depth comparison of two closely related β-keto esters: ethyl 3-oxo-2-phenylpropanoate and mthis compound. By examining their reactivity in key organic reactions, supported by mechanistic principles and experimental insights, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Subtle Distinction Between Ethyl and Methyl Esters
At first glance, this compound and mthis compound appear to be nearly identical, differing only by a single methylene unit in the ester group. However, this seemingly minor structural variance can lead to discernible differences in their chemical behavior, particularly in reactions involving the enolate intermediate and the ester functionality itself. These differences primarily stem from two key factors:
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This can influence the rate of reactions at the carbonyl carbon of the ester and the approach of reagents to the enolate.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. While this effect is generally modest, it can subtly influence the nucleophilicity of the enolate and the electrophilicity of the ester carbonyl.
This guide will explore the practical implications of these factors in three common transformations of β-keto esters: alkylation, acylation, and decarboxylation.
Physicochemical Properties: A Foundation for Comparison
A comparison of the fundamental physical and chemical properties of these two esters provides a baseline for understanding their behavior in reaction media.
| Property | This compound | Mthis compound | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [1][3] |
| Boiling Point | ~265-270 °C | Not readily available | [4] |
| Density | ~1.11 g/cm³ | Not readily available | |
| pKa (α-proton) | ~11 | ~11 | [5] |
The acidity of the α-proton is a crucial parameter, as it governs the ease of enolate formation. For both esters, the pKa is approximately 11, indicating that a moderately strong base is sufficient for deprotonation.[5]
Reactivity in Key Organic Reactions: A Comparative Analysis
The true differentiation between these two esters becomes apparent when they are subjected to common synthetic transformations.
Enolate Formation and Alkylation
The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation.[6] The reaction proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide.
Experimental Workflow: Alkylation of 3-Oxo-2-phenylpropanoates
Caption: General workflow for the alkylation of 3-oxo-2-phenylpropanoates.
While both esters readily form enolates, the choice between the ethyl and methyl ester can influence the reaction rate and, in some cases, the propensity for side reactions.
-
Rate of Enolate Formation: The formation of the enolate is generally fast for both compounds. The slightly greater steric bulk of the ethyl group might marginally slow the approach of the base to the α-proton, but this effect is typically negligible with common bases like sodium ethoxide or LDA.[7]
-
Rate of Alkylation: The nucleophilicity of the enolates derived from both esters is very similar. The minor electronic difference between the methyl and ethyl groups has a minimal impact on the reactivity of the carbanion. Therefore, the rate of alkylation is primarily dictated by the electrophilicity of the alkyl halide and the reaction conditions.
-
Side Reactions (O-alkylation vs. C-alkylation): Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can be a competing side reaction.[1] The slightly increased steric hindrance around the carbonyl oxygen of the ethyl ester enolate might further disfavor O-alkylation compared to the methyl ester enolate, though this effect is often subtle.
Inference on Performance: For standard alkylation reactions, the performance of ethyl and mthis compound is expected to be very similar in terms of yield and reaction time. The choice between them may be guided by factors such as cost, availability, and the desired final product if the ester group is to be retained.
Acylation
Acylation of the α-carbon of β-keto esters is another important transformation, often used to synthesize 1,3,5-tricarbonyl compounds. The reaction typically involves the treatment of the enolate with an acylating agent, such as an acid chloride or anhydride.
The same principles of enolate formation and nucleophilicity discussed for alkylation apply to acylation. The steric and electronic differences between the ethyl and methyl esters are unlikely to lead to significant variations in the outcome of acylation reactions.
Decarboxylation
The decarboxylation of β-keto esters to form ketones is a widely used synthetic strategy.[6] This transformation typically involves hydrolysis of the ester to the corresponding β-keto acid, which then readily loses carbon dioxide upon heating.
A common and mild method for the decarboxylation of β-keto esters is the Krapcho decarboxylation .[4][8] This reaction involves heating the β-keto ester with a salt (e.g., LiCl or NaCl) in a polar aprotic solvent like DMSO, often with a small amount of water.
Mechanism: Krapcho Decarboxylation
Caption: Simplified mechanism of the Krapcho decarboxylation.
In the context of the Krapcho decarboxylation, a notable difference in reactivity between the methyl and ethyl esters emerges. The first step of the mechanism is an SN2 attack by the halide ion on the alkyl group of the ester.
-
Mthis compound: The methyl group is highly susceptible to SN2 attack due to its small size and lack of steric hindrance. Consequently, methyl esters generally undergo Krapcho decarboxylation more readily and at lower temperatures than their ethyl counterparts.
-
This compound: The ethyl group is more sterically hindered than the methyl group, which slows down the rate of the initial SN2 attack. This can necessitate higher reaction temperatures or longer reaction times to achieve complete decarboxylation.
Comparative Performance in Decarboxylation:
| Feature | This compound | Mthis compound | Reference(s) |
| Relative Rate of Krapcho Decarboxylation | Slower | Faster | |
| Typical Reaction Temperature | Higher | Lower |
This difference in reactivity can be leveraged for selective decarboxylation in molecules containing both methyl and ethyl ester functionalities.
Experimental Protocols
General Protocol for Alkylation
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Anhydrous ethanol or THF
-
Sodium ethoxide (1.05 eq) or Lithium diisopropylamide (1.05 eq)
-
Alkyl halide (1.1 eq)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere, add the β-keto ester dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Krapcho Decarboxylation
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Lithium chloride (1.2 eq)
-
Water (2.0 eq)
-
Diethyl ether
-
Brine
Procedure:
-
Combine the β-keto ester, lithium chloride, and water in DMSO.
-
Heat the reaction mixture to 150-180 °C (typically lower for the methyl ester) and stir for 2-8 hours, monitoring the evolution of CO₂ and the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or distillation.
Conclusion and Recommendations
The choice between this compound and mthis compound in organic synthesis is nuanced and depends on the specific transformation being performed.
-
For alkylation and acylation reactions , where the ester functionality is intended to be retained or modified in a subsequent step, both esters perform similarly. The choice can be based on practical considerations like cost and availability.
-
For decarboxylation reactions , particularly the Krapcho decarboxylation, mthis compound is the preferred substrate due to its higher reactivity, which allows for milder reaction conditions and potentially shorter reaction times.
By understanding the subtle interplay of steric and electronic effects, researchers can strategically select the optimal β-keto ester for their synthetic targets, thereby enhancing the efficiency and success of their chemical endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen — Schmidt reaction with heterocyclic analogs of 2′-hydroxyacetophenone Communication 2. Condensation of dehydroacetic acid with aromatic aldehydes | Semantic Scholar [semanticscholar.org]
- 3. grokipedia.com [grokipedia.com]
- 4. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enolate - Wikipedia [en.wikipedia.org]
- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-Oxo-2-Phenylpropanoate: A Performance Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxo-2-phenylpropanoate is a highly valuable β-keto ester, serving as a critical structural motif and versatile intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1][2] Its unique combination of a reactive ketone, an ester, and a stereogenic alpha-carbon makes it a prized building block for creating carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the primary synthetic routes to this compound, benchmarking their performance based on yield, reaction conditions, scalability, and adherence to Green Chemistry principles. The insights presented herein are grounded in established chemical literature to empower researchers in making informed decisions for their specific synthetic campaigns.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond at the alpha-position of a phenylacetic acid derivative. Two principal and mechanistically distinct strategies dominate the landscape: the classical Claisen Condensation and the modern Palladium-Catalyzed α-Arylation. This guide will dissect each approach, providing not just the procedural steps but the underlying chemical logic that dictates their efficacy and limitations.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Route 1 - The Classical Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the base-catalyzed reaction between two ester molecules to form a β-keto ester.[3][4] For the synthesis of our target molecule, a "crossed" or "mixed" Claisen condensation is required, where ethyl phenylacetate serves as the nucleophilic component (providing the α-carbon) and an acylating agent like diethyl carbonate acts as the electrophile.
Mechanistic Rationale
The reaction proceeds via the formation of an ester enolate, a potent nucleophile. The choice of base is critical; sodium ethoxide (NaOEt) is typically used when working with ethyl esters. This choice is a classic example of procedural self-validation: should the ethoxide base act as a nucleophile and attack the ester carbonyl, the resulting transesterification reaction is degenerate—it simply exchanges one ethyl group for another, producing no net change in the starting material or product.[4] Using a different alkoxide, such as methoxide, would lead to a mixture of ethyl and methyl esters, complicating purification.
The overall mechanism is driven to completion because the resulting β-keto ester product is significantly more acidic than the starting ester. The alkoxide base deprotonates the product, forming a resonance-stabilized enolate. This final, effectively irreversible deprotonation step pulls the entire reaction equilibrium towards the product, ensuring a high yield.[3]
Caption: Simplified mechanism of the Claisen condensation route.
Experimental Protocol: Claisen Condensation
-
Setup: A multi-neck round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame- or oven-dried to ensure anhydrous conditions.
-
Reagent Preparation: To a solution of absolute ethanol in the reaction flask, add sodium metal pieces portion-wise under a nitrogen atmosphere to generate sodium ethoxide in situ.
-
Enolate Formation: Add ethyl phenylacetate dropwise to the cooled sodium ethoxide solution. Allow the mixture to stir to ensure complete formation of the enolate.
-
Condensation: Add diethyl carbonate dropwise via the dropping funnel, maintaining a controlled temperature. After the addition is complete, the reaction is typically heated to reflux for several hours to drive the condensation.
-
Workup: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the product enolate.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Performance Analysis
This classical method is robust and utilizes relatively inexpensive starting materials.[5] However, it requires strictly anhydrous conditions and the use of a stoichiometric amount of a strong base. The reaction can be lengthy, often requiring extended reflux periods. While yields are generally good due to the final deprotonation step, the energy-intensive heating and vacuum distillation for purification are notable drawbacks from a green chemistry perspective.
Section 3: Route 2 - Palladium-Catalyzed α-Arylation
A more contemporary approach leverages the power of transition-metal catalysis to construct the key α-aryl bond. This method involves the cross-coupling of an enolate with an aryl halide. For our target, this translates to the reaction of the enolate of ethyl acetoacetate with an aryl halide like bromobenzene, catalyzed by a palladium complex. This strategy is part of a broader class of powerful reactions for which the 2010 Nobel Prize in Chemistry was awarded.
Mechanistic Rationale
The catalytic cycle, typically a Buchwald-Hartwig or similar α-arylation mechanism, is a testament to sophisticated organometallic chemistry.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Enolate Formation: Concurrently, a base (e.g., sodium tert-butoxide) deprotonates the β-keto ester to form the enolate.
-
Transmetalation/Coordination: The enolate coordinates to the palladium center.
-
Reductive Elimination: This is the key bond-forming step. The α-carbon of the enolate and the aryl group are coupled, eliminating from the palladium center to form the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand (e.g., a bulky, electron-rich phosphine like XPhos or SPhos) is paramount. It stabilizes the palladium catalyst, prevents side reactions like β-hydride elimination, and facilitates the crucial reductive elimination step.
Caption: The catalytic cycle for Pd-catalyzed α-arylation.
Experimental Protocol: α-Arylation
-
Setup: In a glovebox or using Schlenk techniques, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu).
-
Reagent Addition: Anhydrous, degassed toluene is added, followed by ethyl acetoacetate and bromobenzene.
-
Reaction: The vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates complete consumption of the starting materials.
-
Workup: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified via flash column chromatography on silica gel.
Performance Analysis
This modern route offers several advantages, including generally higher yields, exceptional functional group tolerance, and often milder overall conditions compared to the Claisen condensation. However, the benefits come at a cost. Palladium catalysts and specialized phosphine ligands are expensive, which can be a limiting factor for large-scale synthesis. Furthermore, the reagents are often air- and moisture-sensitive, requiring specialized techniques (glovebox or Schlenk line) for handling. Post-reaction removal of trace palladium to meet pharmaceutical standards (<10 ppm) adds a significant purification challenge.
Section 4: Performance Benchmark and Comparison
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes reported in the chemical literature.
| Metric | Route 1: Claisen Condensation | Route 2: Pd-Catalyzed α-Arylation | Justification & Insights |
| Typical Yield | 65-80% | 80-95% | The catalytic route is generally more efficient and selective, leading to higher isolated yields. |
| Reagents | Ethyl Phenylacetate, Diethyl Carbonate, NaOEt | Ethyl Acetoacetate, Aryl Halide, Pd Catalyst, Ligand, Strong Base | Route 1 uses inexpensive bulk chemicals. Route 2 requires costly and specialized catalysts and ligands.[6] |
| Reaction Time | 6-24 hours | 2-12 hours | Catalytic reactions are typically faster, with higher turnover frequencies. |
| Temperature | Reflux (e.g., Ethanol at ~78 °C) | 80-110 °C | Both methods require heating, but the Claisen is often tied to the solvent's boiling point. |
| Scalability | High | Moderate to Low | The cost of the catalyst and the need for stringent impurity removal make scaling Route 2 challenging and expensive. Route 1 is more amenable to industrial scale-up. |
| Green Chemistry | Moderate | Low | Route 1 suffers from high energy input and solvent use. Route 2 has poor atom economy due to salts and ligands, and uses a toxic heavy metal catalyst that requires remediation. |
| Robustness | High (well-established) | Moderate (sensitive to air, moisture, and impurities) | The Claisen condensation is a forgiving, classical reaction. The catalytic route requires high-purity reagents and inert atmosphere techniques for reproducibility. |
Conclusion and Recommendations
The choice between the classical Claisen condensation and a modern Pd-catalyzed α-arylation for synthesizing this compound is a classic case of balancing cost, efficiency, and scale.
-
For large-scale, cost-sensitive industrial production, the Claisen Condensation remains the more pragmatic choice. Its reliance on inexpensive, readily available materials and its proven scalability outweigh its moderate yields and longer reaction times.
-
For medicinal chemistry, early-stage drug development, or the synthesis of complex analogues where yield and substrate scope are paramount, the Palladium-Catalyzed α-Arylation is superior. It provides rapid access to diverse structures with high efficiency, justifying the higher upfront cost of the catalyst and the more demanding reaction setup.
Ultimately, the optimal synthetic route is context-dependent. By understanding the mechanistic underpinnings and practical limitations of each method, researchers can strategically select the pathway that best aligns with their project goals, be it maximizing throughput in a discovery lab or optimizing cost-of-goods in a production setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound | C11H12O3 | CID 562729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 6. Diethyl phenylmalonate | 83-13-6 | Benchchem [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 3-oxo-2-phenylpropanoate
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. Ethyl 3-oxo-2-phenylpropanoate is a valuable reagent in synthetic organic chemistry; however, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each recommendation.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound (CAS 94-02-0), also known as Ethyl benzoylacetate, are its potential to cause irritation.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are the cornerstone of our safety protocols. They indicate that direct contact with the skin or eyes, as well as inhalation of its vapors or aerosols, can lead to discomfort and potential injury. The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation, as indicated by H315.[1][2] |
| Eye & Face Protection | Chemical safety goggles. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation (H319) from splashes or vapors. Standard safety glasses are insufficient.[2][3] |
| Skin & Body Protection | A standard laboratory coat. | To protect against accidental spills and contamination of personal clothing.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH/MSHA-approved respirator should be worn. | To prevent respiratory tract irritation (H335) from inhaling vapors or mists.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety throughout the entire process of using this compound.
Receiving and Storage
Upon receiving the chemical, inspect the container for any damage or leaks. Store it in a cool, dry, and well-ventilated area, away from incompatible substances.[2] The container should be kept tightly closed to prevent the release of vapors.[2]
Handling and Use
All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[2][3] Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[3] Avoid all direct contact with the chemical.[2] After handling, wash your hands thoroughly with soap and water.[2][3]
Accidental Spills
In the event of a small spill, immediately alert others in the vicinity. Wearing the appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[5] Collect the absorbed material into a suitable, closed container for disposal.[2][5] Ensure the area is well-ventilated.[2]
Disposal Plan
All waste containing this compound should be considered hazardous waste. Collect it in a clearly labeled, sealed container. Disposal must be carried out by a licensed waste disposal company, following all local, regional, and national regulations.[3][6] Do not dispose of this chemical down the drain.[6]
Emergency Procedures: Immediate Actions
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical aid.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. 94-02-0 Cas No. | Ethyl 3-oxo-3-phenylpropanoate | Apollo [store.apolloscientific.co.uk]
- 2. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
